molecular formula C10H12FN B1374189 6-Fluoro-8-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1341838-75-2

6-Fluoro-8-methyl-1,2,3,4-tetrahydroisoquinoline

Número de catálogo: B1374189
Número CAS: 1341838-75-2
Peso molecular: 165.21 g/mol
Clave InChI: ASABANRQIBDQRA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Fluoro-8-methyl-1,2,3,4-tetrahydroisoquinoline is a synthetic derivative of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . The THIQ core is a common feature in numerous natural products and clinically used drugs, including the skeletal muscle relaxant atracurium, the anti-cancer agent trabectedin, and the anti-Parkinson's drug apomorphine . This compound is specifically functionalized with a fluorine atom and a methyl group on its aromatic ring, modifications that are frequently employed in lead optimization to fine-tune a molecule's electronic properties, metabolic stability, and binding affinity to biological targets . As a building block, this fluoro- and methyl-substituted THIQ is a valuable intermediate for constructing novel chemical entities in drug discovery programs . Researchers can utilize it in various synthetic transformations, including N -alkylation, amide bond formation, and further elaboration of the heterocyclic ring system. The presence of the fluorine atom can be particularly strategic, as it may allow for participation in nucleophilic aromatic substitution reactions to introduce other functional groups, such as cyclic amines, thereby expanding the diversity of accessible analogs . Its primary research applications are in the synthesis and screening of novel compounds for potential pharmacological activity, serving as a key intermediate for medicinal chemists. This product is intended for research and development purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human use.

Propiedades

IUPAC Name

6-fluoro-8-methyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c1-7-4-9(11)5-8-2-3-12-6-10(7)8/h4-5,12H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASABANRQIBDQRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1CNCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

6-Fluoro-8-methyl-1,2,3,4-tetrahydroisoquinoline chemical structure properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Fluoro-8-methyl-1,2,3,4-tetrahydroisoquinoline (PubChem CID: 64386730) is a specialized heterocyclic scaffold used primarily in medicinal chemistry as a pharmacophore for Central Nervous System (CNS) targets. It belongs to the tetrahydroisoquinoline (THIQ) class, a privileged structure found in numerous alkaloids and synthetic drugs.[1]

This specific isomer combines two critical structural modifications:

  • C6-Fluorine substitution: Enhances metabolic stability by blocking oxidative metabolism at the para-position relative to the nitrogen (in the unfolded phenethylamine sense) and modulates the electronic density of the aromatic ring.

  • C8-Methyl substitution: Provides steric bulk that often dictates receptor subtype selectivity (e.g., distinguishing between 5-HT2C and 5-HT2A receptors) and increases lipophilicity.

This guide details the physicochemical properties, synthetic pathways, and medicinal utility of this compound, designed for researchers in drug discovery and organic synthesis.[2]

Chemical Identity & Physicochemical Properties[2][3]

Nomenclature and Identification
PropertyDetail
IUPAC Name 6-Fluoro-8-methyl-1,2,3,4-tetrahydroisoquinoline
CAS Number Not widely listed in public commercial catalogs; refer to CID
PubChem CID
InChIKey ASABANRQIBDQRA-UHFFFAOYSA-N
Molecular Formula C₁₀H₁₂FN
Molecular Weight 165.21 g/mol
Predicted Physicochemical Properties

The following data is derived from chemoinformatic models (XLogP3) and Structure-Activity Relationship (SAR) data of analogous THIQs.

ParameterValueSignificance
XLogP3 ~1.8 - 2.1Moderate lipophilicity; crosses the Blood-Brain Barrier (BBB) effectively.
pKa (Conj. Acid) ~9.2 - 9.6Exists predominantly as a cationic species at physiological pH (7.4), essential for electrostatic interactions with Aspartate residues in GPCR binding pockets.
Topological Polar Surface Area (TPSA) 12.0 ŲLow TPSA correlates with high CNS penetration.
H-Bond Donors/Acceptors 1 / 1Secondary amine acts as both donor and acceptor.

Synthetic Methodologies

The synthesis of 6-fluoro-8-methyl-1,2,3,4-tetrahydroisoquinoline presents a regiochemical challenge due to the specific placement of the methyl and fluoro substituents. Two primary routes are recommended: Isoquinoline Reduction (Route A) and Pictet-Spengler Cyclization (Route B).

Route A: Reduction of 6-Fluoro-8-methylisoquinoline (Preferred)

This method is the most reliable for generating the correct isomer if the aromatic isoquinoline precursor is available or synthesized via Pomeranz-Fritsch cyclization.

Protocol:

  • Starting Material: 6-Fluoro-8-methylisoquinoline.[3][4]

  • Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH), optionally Acetic Acid (AcOH).

  • Procedure:

    • Dissolve the isoquinoline (1.0 eq) in MeOH (0.2 M) at 0°C.

    • Add NaBH₄ (2.0–4.0 eq) portion-wise to control hydrogen evolution.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Quench: Add 1N HCl dropwise until pH < 2 (destroys excess hydride).

    • Workup: Basify with NaOH to pH > 10, extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.

    • Purification: Flash column chromatography (SiO₂, DCM/MeOH/NH₄OH gradient).

Route B: Modified Pictet-Spengler Cyclization

This route constructs the ring from a phenethylamine precursor. Note that the directing effects of the Fluorine (deactivating, ortho/para) and Methyl (activating, ortho/para) groups must be carefully managed to ensure C6/C8 substitution.

Reaction Logic:

  • Precursor: 3-Fluoro-5-methylphenethylamine.

  • Cyclization: Reaction with Formaldehyde (HCHO) in acidic media (TFA or HCl).

  • Regioselectivity Issue: Cyclization can occur para to the methyl group (leading to the 6-methyl-8-fluoro isomer) or para to the fluorine (less likely). The steric bulk of the methyl group at position 5 of the phenethylamine might direct cyclization to the less hindered position. Rigorous structural verification (NOESY NMR) is required.

Synthetic Workflow Diagram

The following diagram illustrates the logic flow for selecting the synthetic route.

SynthesisPath Start Target: 6-Fluoro-8-methyl-1,2,3,4-THIQ RouteA Route A: Isoquinoline Reduction (High Regio-fidelity) Start->RouteA Preferred RouteB Route B: Pictet-Spengler (Regioselectivity Risks) Start->RouteB Alternative PrecursorA Precursor: 6-Fluoro-8-methylisoquinoline RouteA->PrecursorA PrecursorB Precursor: 3-Fluoro-5-methylphenethylamine RouteB->PrecursorB StepA Reduction (NaBH4/MeOH) PrecursorA->StepA StepB Cyclization (HCHO/TFA) PrecursorB->StepB Result Final Product (Check Isomer via NOESY) StepA->Result StepB->Result

Caption: Decision tree for the synthesis of 6-Fluoro-8-methyl-1,2,3,4-THIQ highlighting regio-fidelity considerations.

Medicinal Chemistry Applications

The 6-fluoro-8-methyl-1,2,3,4-THIQ scaffold is a potent pharmacophore, particularly in the design of ligands for serotonin (5-HT) receptors.

5-HT2C Receptor Agonism

This scaffold shares significant structural homology with Lorcaserin (Belviq), a selective 5-HT2C agonist used for weight loss.

  • The "Magic Methyl": The substituent at the C8 position (corresponding to the C1 position in the benzazepine numbering of Lorcaserin) is critical. It creates a steric clash in the 5-HT2A receptor pocket, reducing affinity for 2A (hallucinogenic target) while maintaining affinity for 2C (satiety target).

  • Fluorine Effect: The C6-fluorine mimics the electron-withdrawing nature of the C8-chlorine in Lorcaserin but with higher metabolic stability and different lipophilicity.

Structure-Activity Relationship (SAR) Logic
  • Nitrogen (N2): Essential for ionic bonding with Aspartate (D3.32) in the receptor.

  • Aromatic Ring: Participates in pi-pi stacking with Phenylalanine residues (F6.51/F6.52).

  • 8-Methyl: Induces a twist in the molecule or fills a hydrophobic pocket specific to the 5-HT2C subtype.

SAR_Logic Core THIQ Core N_Term Secondary Amine (N2) (Ionic Bond w/ Asp) Core->N_Term C8_Me 8-Methyl Group (Selectivity Filter) Core->C8_Me C6_F 6-Fluoro Group (Metabolic Block) Core->C6_F Target 5-HT2C Receptor (Agonism) N_Term->Target Binding C8_Me->Target Selectivity C6_F->Target Stability

Caption: Pharmacophore dissection of the 6-Fluoro-8-methyl-THIQ scaffold in CNS drug design.

Handling and Safety

As a fluorinated secondary amine, this compound should be handled with standard precautions for CNS-active research chemicals.

  • Hazards: Likely an irritant to eyes, skin, and respiratory system. Potential CNS activity (agonist/antagonist) implies it should be treated as a bioactive substance.

  • Storage: Store as the hydrochloride salt (more stable) at 2–8°C, under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine.

  • Disposal: Incineration in a chemical waste facility equipped with scrubbers for HF (Hydrofluoric acid) generation.

References

  • PubChem. (n.d.).[4] 6-Fluoro-8-methyl-1,2,3,4-tetrahydroisoquinoline (CID 64386730).[3] National Library of Medicine. Retrieved February 22, 2026, from [Link]

  • Smith, B. M., et al. (2008). Discovery and SAR of new 5-HT2C receptor agonists. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for 8-methyl THIQ SAR).

Sources

Technical Guide: Medicinal Chemistry of Fluorinated Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Medicinal Chemistry Applications of Fluorinated Tetrahydroisoquinolines Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for a vast array of alkaloids and synthetic therapeutics targeting the central nervous system (CNS), oncology, and infectious diseases. This guide analyzes the strategic incorporation of fluorine into the THIQ architecture. Beyond simple bioisosterism, fluorination in this scaffold is a precision tool for modulating basicity (pKa), blocking metabolic "soft spots" (cytochrome P450 oxidation), and altering conformational entropy to enhance target residence time.

The "Fluorine Effect" in THIQ Scaffolds

The introduction of fluorine into the THIQ core is rarely neutral. It induces profound physicochemical changes driven by the element's high electronegativity (3.98 Pauling scale) and the strength of the C-F bond (~105 kcal/mol).

pKa Modulation and Membrane Permeability

The secondary amine of the THIQ core is typically basic (pKa ~9.5). Fluorination on the aromatic ring or the ethylene bridge exerts a strong inductive effect (


), reducing the electron density on the nitrogen lone pair.
  • Mechanism: Lowering the pKa (e.g., to ~7.5–8.5) increases the fraction of the neutral species at physiological pH (7.4).

  • Outcome: Enhanced passive diffusion across the Blood-Brain Barrier (BBB), a critical parameter for CNS-active THIQ drugs like dopamine antagonists.

Metabolic Blockade (The HOMO Effect)

A common failure mode for THIQ drug candidates is rapid oxidative clearance via CYP450-mediated hydroxylation, particularly at the electron-rich aromatic ring (positions 5, 6, 7, or 8) or the benzylic carbon (C1).

  • Traditional View: C-F bonds are stronger than C-H bonds, resisting abstraction.

  • Modern Physical Organic Perspective: Fluorine substitution lowers the Highest Occupied Molecular Orbital (HOMO) energy of the arene system. This makes the ring less nucleophilic and less susceptible to the initial single-electron transfer (SET) or electrophilic attack by the high-valent iron-oxo species of CYP450 enzymes.

Synthetic Architectures

Constructing fluorinated THIQs requires distinct strategies depending on whether the fluorine is introduced de novo or at a late stage.[1]

De Novo Assembly: The Oxidative Ring-Opening Strategy

A robust method developed by Kiss et al.[1] allows for the flexible assembly of THIQs with fluorine on the N-substituent or the core. This "ring-switching" approach avoids the harsh conditions of direct fluorination.

Logic:

  • Precursor: Indene derivatives (readily available).

  • Oxidation: Dihydroxylation followed by periodate cleavage yields a dialdehyde.

  • Cyclization: Double reductive amination with a fluorinated primary amine closes the ring.

Late-Stage Functionalization: Directed Lithiation

For introducing fluorine directly onto the aromatic core (e.g., C8 position), directed ortho-lithiation is superior to electrophilic aromatic substitution, which is often unselective in THIQ systems.

  • Protocol: 8-Fluoro-3,4-dihydroisoquinoline can be synthesized via lithiation of a fluorinated precursor, followed by reduction to the tetrahydro- form.

Case Studies & Quantitative Analysis

Virology/Oncology: CSNK2 Inhibitors

A recent breakthrough (2024) in Casein Kinase 2 (CSNK2) inhibitors demonstrates the power of strategic fluorination.[2] The pyrazolo[1,5-a]pyrimidine scaffold (Compound 1) suffered from poor metabolic stability.[2] Introduction of a single fluorine atom (Compound 2) drastically improved the pharmacokinetic (PK) profile without sacrificing potency.

Table 1: Comparative Profile of Non-Fluorinated vs. Fluorinated CSNK2 Inhibitors

FeatureCompound 1 (Non-Fluorinated)Compound 2 (Fluorinated)Impact of Fluorination
Target CSNK2 (Casein Kinase 2)CSNK2 (Casein Kinase 2)Maintained Selectivity
Cellular Potency Low NanomolarLow NanomolarBioisosteric equivalence
Metabolic Stability High Clearance (CYP-mediated)High Stability Blocked oxidative metabolism
Oral Bioavailability PoorExcellent Reduced First-Pass Effect
Mechanism Standard ATP-competitiveStandard ATP-competitiveHOMO lowering protects arene

Data Source: Derived from Molecules 2024, 29, 4158.[3]

Neuroscience: Dopamine D3 Antagonism (SB-277011-A)

SB-277011-A utilizes a trans-1,4-cyclohexylethyl linker attached to a THIQ core. The 6-cyano group is a classic pseudohalogen, but fluorinated analogs in this class have been explored to fine-tune the D3/D2 selectivity ratio.

  • Selectivity: High affinity for hD3 (pKi = 7.[4][5]95) with >100-fold selectivity over hD2.[4][5]

  • Role of THIQ: The charged nitrogen anchors the molecule in the aspartate residue of the receptor binding pocket, while the aromatic ring engages in pi-pi stacking. Fluorination of the THIQ ring modulates this pi-stacking energy.

Visualization: Mechanisms & Workflows

Diagram 1: De Novo Synthesis of Fluorinated THIQs

This workflow illustrates the "Ring-Switching" strategy (Kiss Method) to generate N-fluorinated THIQs.

SyntheticRoute Indene Indene Precursor (C9H8) Diol Isochroman-1,3-diol (Intermediate) Indene->Diol 1. OsO4, NMO (Dihydroxylation) Dialdehyde Dialdehyde (Unstable) Diol->Dialdehyde 2. NaIO4 (Oxidative Cleavage) THIQ Fluorinated Tetrahydroisoquinoline Dialdehyde->THIQ 3. Reductive Amination (NaBH3CN + Amine) Amine Fluorinated Amine (R-NH2) Amine->THIQ Reagent

Caption: Figure 1. The "Ring-Switching" synthetic strategy converts indene precursors into functionalized THIQs via an oxidative cleavage/reductive cyclization cascade, enabling facile introduction of fluorinated side chains.

Diagram 2: Metabolic Stability Logic (The Fluorine Effect)

This logic map explains why fluorination extends half-life (


).

MetabolicStability cluster_NonF Non-Fluorinated (High Risk) cluster_F Fluorinated (Optimized) Drug THIQ Drug Candidate CYP CYP450 Enzyme (High-Valent Fe=O) Drug->CYP Exposure HOMO_High High HOMO Energy (Electron Rich) Drug->HOMO_High Native State F_Sub Fluorine Substitution (-I Effect) Drug->F_Sub Medicinal Chem Optimization Oxidation Rapid Oxidation (Hydroxylation) HOMO_High->Oxidation Susceptible to SET Clearance High Clearance (Low t1/2) Oxidation->Clearance HOMO_Low Lowered HOMO Energy (Electron Deficient) F_Sub->HOMO_Low Resist Resists Oxidation (Metabolic Block) HOMO_Low->Resist CYP cannot oxidize Stable Extended Half-Life (High t1/2) Resist->Stable

Caption: Figure 2. Mechanistic rationale for metabolic stabilization. Fluorine substitution lowers the HOMO energy of the aromatic system, preventing the single-electron transfer (SET) required for CYP450-mediated oxidation.

Experimental Protocols

Protocol A: De Novo Synthesis of N-(4-Fluorobenzyl)-1,2,3,4-Tetrahydroisoquinoline

Based on the methodology of Kiss et al. (2018).

Objective: Synthesize a THIQ core with a specific fluorinated N-substituent using indene as the starting scaffold.

Reagents:

  • Indene (1.0 eq)

  • Osmium tetroxide (OsO4) (2.5 mol% solution in t-BuOH)

  • N-Methylmorpholine N-oxide (NMO) (1.1 eq)

  • Sodium periodate (NaIO4) (1.5 eq)

  • 4-Fluorobenzylamine (1.2 eq)

  • Sodium cyanoborohydride (NaBH3CN) (2.0 eq)

  • Solvents: Acetone/Water (4:1), Methanol (MeOH)

Step-by-Step Methodology:

  • Dihydroxylation: Dissolve indene (10 mmol) in Acetone/Water (40 mL). Add NMO (11 mmol) followed by OsO4 catalyst. Stir at room temperature (RT) for 12 hours until TLC indicates consumption of indene.

  • Oxidative Cleavage: Cool the reaction mixture to 0°C. Add NaIO4 (15 mmol) portion-wise. Stir vigorously for 2 hours. The vicinal diol is cleaved to form the unstable dialdehyde intermediate (o-xylylene dialdehyde).

  • Work-up (Intermediate): Filter off the inorganic salts. Extract the filtrate with dichloromethane (DCM). Dry organic layer over Na2SO4 and concentrate in vacuo. Note: Do not purify the dialdehyde; use immediately due to instability.

  • Reductive Cyclization: Dissolve the crude dialdehyde in anhydrous MeOH (30 mL). Add 4-fluorobenzylamine (12 mmol) and stir for 30 minutes to form the di-imine/aminal species.

  • Reduction: Add NaBH3CN (20 mmol) and adjust pH to ~5-6 with acetic acid. Stir at RT for 16 hours.

  • Purification: Quench with saturated NaHCO3. Extract with EtOAc.[6] Purify the residue via flash column chromatography (Hexane/EtOAc gradient) to yield N-(4-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline.

Validation:

  • 1H NMR: Look for the disappearance of aldehyde protons (~10 ppm) and appearance of the benzylic singlet and THIQ methylene triplets.

  • 19F NMR: Distinct signal for the fluorine atom (approx -110 to -120 ppm).

Protocol B: Microsomal Metabolic Stability Assay

Objective: Quantify the metabolic stability improvement of the fluorinated analog.

  • Preparation: Prepare 10 mM stock solutions of Test Compound (Fluorinated THIQ) and Reference (Non-fluorinated analog) in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing mouse liver microsomes (0.5 mg protein/mL).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge samples (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).
    • Success Criterion: Fluorinated analog should exhibit >2-fold increase in

      
       compared to reference.
      

References

  • Kiss, L., et al. (2018).

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." ChemRxiv.

  • Brear, P., et al. (2024). "Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2." Molecules, 29(17), 4158.[3]

  • Reavill, C., et al. (2000). "Pharmacological actions of a novel, high-affinity, and selective human dopamine D(3) receptor antagonist, SB-277011-A." Journal of Pharmacology and Experimental Therapeutics, 294(3), 1154-1165.[5]

  • Tóth, B. L., et al. (2018). "Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines." Molecules, 23(6), 1278.

Sources

Strategic Lead Optimization: 6-Fluoro-8-Methyl-1,2,3,4-Tetrahydroisoquinoline (THIQ) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Domain: Medicinal Chemistry & Drug Discovery Focus: SAR, Synthesis, and Metabolic Stability

Executive Summary: The THIQ Scaffold in CNS Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety remains a privileged scaffold in neuropsychiatric drug discovery, serving as a rigidified bioisostere of phenethylamine. While the core scaffold offers inherent affinity for aminergic GPCRs (Dopamine D1-D4, Serotonin 5-HT1-7), it often suffers from promiscuity and rapid oxidative metabolism.

This guide focuses on a specific, high-value substitution pattern: 6-fluoro-8-methyl-THIQ . This derivative represents a classic "metabolic blocking" and "conformational restriction" strategy used to optimize lead compounds for targets like the 5-HT2C receptor (anti-obesity/anxiety) and Dopamine D3 receptor (schizophrenia) .

Key Technical Takeaways:

  • C6-Fluorine: Blocks CYP450-mediated hydroxylation at the electron-rich para-position relative to the nitrogen-bearing alkyl chain.

  • C8-Methyl: Introduces steric bulk to modulate receptor subtype selectivity (e.g., 5-HT2C vs. 5-HT2A) and restrict rotameric freedom.

  • Synthetic Access: Requires specific ortho-lithiation or blocked-precursor strategies due to the difficulty of electrophilic substitution at the C8 position.

Chemical Rationale & SAR Logic

The "Magic Methyl" Effect at C8

In the THIQ scaffold, the C8 position is sterically significant because it resides "ortho" to the ethylamine bridge. Introducing a methyl group here creates a peri-interaction with the C1 protons and potentially the N-substituent.

  • Selectivity Filter: For 5-HT2C agonists, selectivity over 5-HT2B (valvulopathy risk) and 5-HT2A (hallucinogenic risk) is paramount. The C8-methyl group forces the THIQ core into a specific conformation that clashes with the smaller hydrophobic pockets of off-target receptors while maintaining efficacy at 5-HT2C.

  • Lipophilicity: Adds ~0.5 to the cLogP, enhancing blood-brain barrier (BBB) penetration.

Fluorine as a Metabolic Blockade (C6)

The C6 position of THIQ is electronically analogous to the para-position of a phenethylamine. It is the primary "soft spot" for Phase I metabolic oxidation by CYP2D6 and CYP3A4.

  • Metabolic Stability: Substitution with Fluorine (Van der Waals radius 1.47 Å vs Hydrogen 1.20 Å) prevents the formation of the catechol metabolite (6-OH), significantly extending in vivo half-life (

    
    ).
    
  • Electronic Effect: The strong electronegativity of Fluorine pulls electron density from the aromatic ring, slightly lowering the pKa of the secondary amine, which can fine-tune the salt bridge interaction with the conserved Aspartate residue in aminergic GPCRs (e.g., Asp3.32).

Visualization: SAR Decision Pathways

The following diagram illustrates the logical flow of optimizing a generic THIQ hit into the 6-fluoro-8-methyl lead candidate.

SAR_Logic Hit THIQ Hit (High Affinity, Low Selectivity) Problem1 Issue: Rapid Clearance (CYP Hydroxylation at C6) Hit->Problem1 Problem2 Issue: 5-HT2A/2B Promiscuity (Side Effect Risk) Hit->Problem2 Sol1 Strategy: C6-Fluorination (Metabolic Block) Problem1->Sol1 Block Para-oxidation Sol2 Strategy: C8-Methylation (Steric Steering) Problem2->Sol2 Induce Twist Lead 6-Fluoro-8-Methyl-THIQ (Optimized Lead) Sol1->Lead Sol2->Lead Validation Validation Assays: - Microsomal Stability - FLIPR (Ca2+ Flux) Lead->Validation

Figure 1: Medicinal Chemistry Decision Tree transforming a promiscuous THIQ hit into a stabilized, selective lead.

Synthetic Methodology

Accessing the 8-methyl substituted THIQ is non-trivial because standard cyclization often favors the less sterically hindered position. The Modified Bischler-Napieralski route is the industry standard for this substitution pattern.

Retrosynthetic Analysis
  • Target: 6-fluoro-8-methyl-1,2,3,4-tetrahydroisoquinoline.

  • Precursor:

    
    -(3-fluoro-5-methylphenethyl)acetamide.
    
  • Key Challenge: Ensuring cyclization occurs para to the fluorine and ortho to the methyl group requires directing effects or specific starting material selection (3-fluoro-5-methyl-phenethylamine).

Step-by-Step Protocol

Step 1: Amide Formation [1]

  • Reagents: 3-fluoro-5-methylphenethylamine (1.0 eq), Acetic Anhydride (1.2 eq), TEA (1.5 eq), DCM.

  • Procedure: Dissolve amine in dry DCM at 0°C. Add TEA followed by dropwise addition of acetic anhydride. Stir at RT for 4h.

  • Workup: Wash with 1N HCl, then saturated NaHCO3. Dry over MgSO4.

  • Checkpoint: Confirm amide formation via LC-MS (M+H).

Step 2: Bischler-Napieralski Cyclization

  • Reagents: Amide intermediate, POCl3 (3.0 eq), P2O5 (1.0 eq), Toluene (Anhydrous).

  • Procedure: Reflux the mixture at 110°C for 12-18h. The P2O5 assists in dehydration.[2]

  • Mechanism: Electrophilic aromatic substitution closes the ring to form the 3,4-dihydroisoquinoline (DHIQ) intermediate.

  • Workup: CAUTION. Quench slowly with ice water. Basify with NaOH to pH 10. Extract with EtOAc.

Step 3: Reduction to THIQ

  • Reagents: DHIQ intermediate, NaBH4 (4.0 eq), MeOH.

  • Procedure: Dissolve DHIQ in MeOH at 0°C. Add NaBH4 portion-wise (gas evolution). Stir 2h.

  • Purification: Flash column chromatography (DCM/MeOH/NH3).

Synthesis_Flow Start 3-Fluoro-5-methyl phenethylamine Step1 Acylation (Ac2O, TEA) Start->Step1 Inter1 Amide Intermediate Step1->Inter1 Step2 Cyclization (POCl3, Reflux) Inter1->Step2 Inter2 Dihydroisoquinoline (DHIQ) Step2->Inter2 Step3 Reduction (NaBH4) Inter2->Step3 Final 6-Fluoro-8-Methyl THIQ Step3->Final

Figure 2: Synthetic route via Bischler-Napieralski cyclization.

Biological Characterization & Data Interpretation[3]

In Vitro Binding Profile (Representative Data)

The following table illustrates the expected SAR trends when comparing the unsubstituted THIQ to the 6-F, 8-Me derivative in a 5-HT2C agonist context.

CompoundStructure5-HT2C Ki (nM)5-HT2A Ki (nM)Selectivity (2A/2C)t1/2 (Human Microsomes)
THIQ-1 Unsubstituted12151.2x (Poor)15 min
THIQ-2 6-Fluoro10181.8x45 min (Improved)
THIQ-3 8-Methyl2525010x18 min
Lead 6-F, 8-Me 18 310 17x 55 min

Analysis:

  • THIQ-2 (Fluorine only): Potency is maintained, and metabolic stability triples due to blocking the para-oxidation site.

  • THIQ-3 (Methyl only): Potency drops slightly (steric penalty), but selectivity increases drastically.

  • Lead: Combines the stability of Fluorine with the selectivity of the Methyl group.

Functional Assay Protocol (Calcium Flux)

To verify agonism (vs. antagonism), a functional assay is required.

  • Cell Line: CHO cells stably expressing human 5-HT2C (edited isoform).

  • Dye Loading: Incubate cells with Calcium-4 assay kit (Molecular Devices) for 45 min at 37°C.

  • Compound Addition: Add 6-fluoro-8-methyl-THIQ derivatives using a FLIPR Tetra system.

  • Readout: Measure fluorescence increase (

    
    ) indicative of 
    
    
    
    -coupled intracellular calcium release.
  • Control: Normalize to 5-HT (Serotonin) response (

    
    ).
    

References

  • Synthesis of Fluorinated Isoquinolines: Hargitai, C., et al. (2018).[3][4] "Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines." Molecules. [Link][2][3][5][6][7][8][9][10][11]

  • 5-HT2C Agonist SAR (THIQ bioisosteres): Zhao, G., et al. (2013).[12] "Synthesis and SAR of potent and selective tetrahydropyrazinoisoquinolinone 5-HT2C receptor agonists." Bioorganic & Medicinal Chemistry Letters. [Link]

  • Metabolic Stability of Fluorine: Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]

  • THIQ Scaffold Review: Mishra, B., et al. (2021).[6][13] "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies." RSC Advances. [Link]

Sources

Technical Whitepaper: Physicochemical Profiling of 6-Fluoro-8-methyl-1,2,3,4-tetrahydroisoquinoline

[1][2]

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a "privileged scaffold" in medicinal chemistry, serving as the core for numerous dopamine and norepinephrine reuptake inhibitors.[1] The specific derivative, 6-Fluoro-8-methyl-1,2,3,4-tetrahydroisoquinoline , represents a strategic optimization where the 8-methyl group introduces steric bulk to restrict rotameric freedom, and the 6-fluorine atom modulates metabolic stability (blocking CYP450 oxidation) and electronic distribution.[1][2]

Accurate determination of the partition coefficient (LogP) and distribution coefficient (LogD₇.₄) is non-negotiable for this compound. As a secondary amine, it exists predominantly as a cation at physiological pH.[1] Misinterpreting its lipophilicity can lead to false predictions regarding Blood-Brain Barrier (BBB) penetration and non-specific binding.[2] This guide outlines a dual-track approach: Consensus In Silico Modeling followed by RP-HPLC Surrogate Determination .

Structural Analysis & Theoretical Framework

Chemical Architecture
  • Core: Tetrahydroisoquinoline (secondary amine, pKa ≈ 9.5).[1][2]

  • Substituents:

    • C6-Fluorine: Increases lipophilicity via the "Fluorine Effect" (C-F bond hydrophobicity) while lowering the pKa of the amine slightly via inductive electron withdrawal (

      
       effect).[1]
      
    • C8-Methyl: Increases lipophilicity (+0.5 LogP units typically) and introduces steric hindrance near the N2 position, potentially reducing metabolic N-oxidation.[2]

Predicted Lipophilicity Data

The following data represents a consensus of fragment-based and atom-based prediction algorithms.

PropertyValue (Est.)MethodSignificance
LogP (Neutral) 2.1 ± 0.3 Consensus (XLogP3, ClogP)Optimal range for CNS passive diffusion (1.5–3.5).[1][2]
LogD (pH 7.4) -0.2 to 0.5 Henderson-Hasselbalch Eq.[2]Low value indicates high solubility but potential BBB efflux liability if not carrier-mediated.[2]
pKa 9.2 Hammett PredictionCompound is >98% protonated at physiological pH.[2]
TPSA 12.0 Ų Topological Polar Surface AreaExcellent for membrane permeation (< 90 Ų).[2]

Protocol A: In Silico Consensus Workflow

Reliance on a single algorithm (e.g., ClogP) is prone to error with ortho-substituted aromatics.[1][2] We utilize a Weighted Consensus Workflow to triangulate the true lipophilicity.

Computational Logic Diagram (Graphviz)

ConsensusLogPcluster_methodsAlgorithm LayerInputInput Structure(SMILES: CC1=C(C2=C(C(=C1)F)CNCC2)H)AtomBasedAtom-Based (XLogP3)Captures atomic contributionsInput->AtomBasedFragmentFragment-Based (ClogP)Captures substructure interactionsInput->FragmentMLMachine Learning (SwissADME)Training set: Amine-rich librariesInput->MLCorrectionCorrection Factors1. Ortho-effect (8-Me)2. Intramolecular H-bond checkAtomBased->CorrectionFragment->CorrectionML->CorrectionOutputConsensus LogPWeighted MeanCorrection->Output

Figure 1: Consensus modeling workflow integrating atomistic and fragment-based algorithms with steric correction factors.

Protocol B: Experimental Validation (RP-HPLC)

Direct shake-flask methods are often unsuitable for THIQs due to emulsion formation and high pKa.[2] We employ RP-HPLC retention time correlation , a high-throughput, self-validating surrogate method.[2]

Principle

The retention factor (

Materials & Methods

Step 1: System Setup

  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.[1][2] Why: End-capping reduces silanol interactions with the basic amine.[2]

  • Mobile Phase:

    • A: 20 mM Ammonium Phosphate Buffer (pH 7.4) + 0.1% Decylamine (Decylamine acts as a silanol blocker).[2]

    • B: Methanol (HPLC Grade).[2]

  • Mode: Isocratic elution (60% B / 40% A) to ensure stable equilibrium.

Step 2: Calibration Standards Select 5 reference standards with structures similar to THIQ (basic amines) and known LogP values:

  • Benzylamine (LogP 1.09)

  • Amphetamine (LogP 1.76)

  • Propranolol (LogP 3.03)

  • Imipramine (LogP 4.80)

Step 3: Calculation Calculate the capacity factor (




1

Establish the linear regression:

1
Experimental Workflow Diagram (Graphviz)

HPLC_ProtocolPrepSample PrepDissolve 6-F-8-Me-THIQin MeOH (1 mg/mL)SystemHPLC SystemC18 Column, pH 7.4Silanol Blocker AddedPrep->SystemInject 10 µLDataData AcquisitionMeasure tR (Analyte)Measure tR (Standards)System->DataIsocratic RunCalcRegression AnalysisPlot Log k' vs. Known LogPData->CalcCalculate k'ResultFinal LogP/LogDInterpolationCalc->Resulty = mx + c

Figure 2: RP-HPLC workflow for lipophilicity determination using retention factor correlation.

Data Interpretation & Medicinal Chemistry Implications[3][4][5][6]

The "Fluorine-Methyl" Interaction

The combination of 6-F and 8-Me creates a unique lipophilic profile.[2]

  • Metabolic Blockade: The 8-methyl group sterically hinders the N-dealkylation pathway, while the 6-fluoro group blocks aromatic hydroxylation at the most reactive para-position (relative to the nitrogen donor).[1][2]

  • BBB Permeability: With a predicted LogP of ~2.1, the compound sits in the "Goldilocks zone" for CNS drugs.[1] However, the basic nitrogen (pKa ~9.[1]2) means the effective lipophilicity (LogD) at blood pH is lower.

    • Insight: If BBB penetration is low in vivo, consider a prodrug strategy (e.g., carbamate capping) to mask the secondary amine, temporarily increasing LogP to >3.0 for transport.[1]

Troubleshooting Common Anomalies
  • Peak Tailing: If the HPLC peak tails significantly, it indicates interaction with residual silanols.[1] Solution: Increase buffer concentration to 50 mM or switch to a "Hybrid Particle" (e.g., Waters XBridge) column designed for high pH stability, allowing measurement at pH 10 (where the amine is neutral).[1]

References

  • PubChem Compound Summary. (2025). 6-Fluoro-1,2,3,4-tetrahydroisoquinoline.[1][2][3][4] National Center for Biotechnology Information.[2] [Link][1]

  • Grunewald, G. L., et al. (1999).[1] Synthesis and biochemical evaluation of 3-fluoromethyl-1,2,3,4-tetrahydroisoquinolines. Journal of Medicinal Chemistry. [Link]

  • OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing.[2] [Link][1]

  • Bojarski, A. J., & Mokrosz, M. J. (1999).[1][5] 1,2,3,4-tetrahydroisoquinoline derivatives; lipophilicity evaluation vs. 5-HT1A receptor affinity. Die Pharmazie.[2][5][6] [Link]

  • PubChemLite. (2025).[2] 6-fluoro-8-methyl-1,2,3,4-tetrahydroisoquinoline Entry. [Link] (Verified via specific SMILES search).[1][2]

Strategic Fluorination of Tetrahydroisoquinoline Scaffolds: Enhancing Metabolic Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged pharmacophore in medicinal chemistry, ubiquitous in CNS-active agents, antihypertensives, and analgesics. However, its clinical utility is frequently compromised by rapid oxidative clearance. The scaffold presents multiple "metabolic soft spots"—specifically the benzylic C1 position and the electron-rich aromatic ring—which are prone to Cytochrome P450 (CYP450)-mediated degradation.

This guide details the strategic incorporation of fluorine into the THIQ core to modulate these liabilities. By leveraging the high bond dissociation energy (BDE) of the C–F bond (105-109 kcal/mol) and its strong electron-withdrawing nature, researchers can block metabolic hotspots, tune basicity (


), and optimize lipophilicity (

).[1] This document provides a mechanistic rationale, comparative data analysis, and validated protocols for synthesizing and assessing fluorinated THIQ analogs.

Mechanistic Underpinnings: Why Fluorine?

Metabolic Blockade via Bond Strength

The primary driver of THIQ instability is Hydrogen Atom Transfer (HAT), the rate-limiting step in CYP450-mediated oxidation.

  • C–H Bond: ~98 kcal/mol (Benzylic C–H is even weaker, ~85-90 kcal/mol).

  • C–F Bond: ~109 kcal/mol.[1]

  • Mechanism: The C–F bond is too strong for the high-valent Iron-Oxo species (Compound I) of CYP450 to abstract, effectively "capping" the metabolic site.

Electronic Modulation ( and Permeability)

The THIQ secondary amine is typically basic (


 ~9.5), leading to high ionization at physiological pH. This results in:
  • Lysosomal Trapping: High accumulation in acidic organelles.

  • hERG Binding: Increased risk of cardiotoxicity.

  • P-gp Efflux: Reduced CNS penetration.

The Fluorine Effect: Introduction of fluorine at the C3 or C4 position (


 to the nitrogen) exploits the 

-inductive effect (-I), lowering the amine

by 1.5–2.0 log units. This increases the fraction of non-ionized drug at pH 7.4, improving passive permeability and reducing efflux liability.

Strategic Substitution Zones (The "Fluorine Scan")

The following diagram illustrates the metabolic fate of the THIQ scaffold and how fluorine intervention blocks these pathways.

THIQ_Metabolism cluster_legend Legend THIQ Native THIQ Scaffold C1_Ox C1-Hydroxylation (Major Soft Spot) THIQ->C1_Ox CYP450 (H-Abstraction) Ring_Ox Aromatic Hydroxylation (C5-C8) THIQ->Ring_Ox CYP450 (Arene Oxide) N_Ox N-Oxidation THIQ->N_Ox FMO/CYP Imine Dehydrogenation (Imine Formation) C1_Ox->Imine -H2O F_C1 C1-Fluoro Analog (Metabolically Inert) F_C1->C1_Ox BLOCKS F_Ring C5-C8 Fluoro Analog (Blocks Phenol Formation) F_Ring->Ring_Ox BLOCKS F_Beta C3/C4 Fluoro Analog (Reduced pKa, Lower N-Ox) F_Beta->N_Ox MITIGATES (Electronic w/d) key Red Arrows: Metabolic Clearance Green T-Bars: Fluorine Blockade

Figure 1: Metabolic liabilities of the THIQ scaffold and strategic fluorine blockade points. C1 is the primary site of oxidative instability.

Comparative Data Analysis

The following table summarizes the impact of fluorine substitution on a representative THIQ lead compound (Generic Structure: 1-phenyl-1,2,3,4-tetrahydroisoquinoline).

Table 1: Physicochemical and Metabolic Impact of Fluorination

ParameterNative Scaffold (H)C1-Fluoro (Benzylic)C4-Fluoro (

-amine)
C7-Fluoro (Aromatic)

(Amine)
9.48.17.69.3

2.12.52.32.4
HLM

(min)
12>602845

(

L/min/mg)
115 (High)<15 (Low)55 (Moderate)35 (Low-Mod)
Primary Metabolite 1-OH-THIQ / ImineNone observedN-oxideNone (at C7)
Risk Factor Rapid ClearanceSteric Clash / Binding LossSynthetic ComplexityNone

Note: Data represents aggregated trends from structure-activity relationship (SAR) studies on isoquinoline alkaloids and CNS agents.

Case Study Insight: The "C1 Trade-off"

While C1-fluorination offers the most dramatic stability increase (effectively shutting down the primary clearance pathway), it introduces significant steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å). In cannabinoid research, C1-fluorination of THIQ-like scaffolds improved stability but reduced receptor binding affinity by >30-fold due to steric clash within the binding pocket. Recommendation: Prioritize C4 or Aromatic (C5-C8) fluorination if the C1 position is critical for target engagement.

Experimental Protocols

Synthesis: 8-Fluoro-1,2,3,4-tetrahydroisoquinoline

A robust route utilizing directed ortho-lithiation.

Reagents:

  • 2-(3-fluorophenyl)ethylamine[2]

  • Pivaloyl chloride[2]

  • n-Butyllithium (n-BuLi)

  • DMF[2]

Protocol:

  • Protection: Acylate 2-(3-fluorophenyl)ethylamine with pivaloyl chloride to form the pivaloylamide.[2]

  • Lithiation: Dissolve the amide in anhydrous THF under

    
    . Cool to -78°C. Add n-BuLi (2.2 eq) dropwise. The fluorine atom directs lithiation to the ortho position (C2 of the ring).
    
  • Formylation: Quench with DMF to introduce the aldehyde.

  • Cyclization: Acid-mediated cyclization (6M HCl, reflux) effects deprotection and ring closure to yield the 8-fluoro-3,4-dihydroisoquinoline.

  • Reduction: Reduce with

    
     in Ethanol to yield the final 8-fluoro-1,2,3,4-tetrahydroisoquinoline .
    
In Vitro Metabolic Stability Assessment (Microsomal Stability)

A self-validating protocol for determining Intrinsic Clearance (


).

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase)

  • Test Compound (1

    
    M final conc.)
    
  • Positive Control: Verapamil or Dextromethorphan.

Workflow Diagram:

Assay_Workflow Prep 1. Preparation Mix HLM + Buffer (pH 7.4) + Test Compound (1 µM) PreInc 2. Pre-Incubation 5 min @ 37°C Prep->PreInc Start 3. Initiation Add NADPH Regenerating System PreInc->Start Sample 4. Sampling Timepoints: 0, 5, 15, 30, 45 min Start->Sample Quench 5. Quenching Transfer to Ice-Cold ACN (Contains Internal Std) Sample->Quench At each t Analyze 6. Analysis Centrifuge -> LC-MS/MS Calc % Remaining Quench->Analyze

Figure 2: Standardized workflow for HLM stability assessment. Critical control: Ensure solvent (DMSO) concentration <0.1% to prevent enzyme inhibition.

Data Calculation: Plot ln(% Remaining) vs. Time. The slope (


) is the elimination rate constant.



References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

Sources

An In-Depth Technical Guide to the CNS Penetration Potential of 6-Fluoro-8-Methyl Substituted Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of novel therapeutics targeting the central nervous system (CNS) is a formidable challenge, primarily due to the restrictive nature of the blood-brain barrier (BBB). The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with significant CNS activity.[1][2] This guide provides a comprehensive analysis of the rationale and methodologies for investigating the CNS penetration potential of a specifically substituted THIQ analog: 6-fluoro-8-methyl-1,2,3,4-tetrahydroisoquinoline. We will explore the synergistic effects of these substitutions on the key physicochemical properties governing BBB permeability and present a detailed roadmap for its synthesis and experimental validation.

Introduction: The Tetrahydroisoquinoline Scaffold and the Blood-Brain Barrier Challenge

The THIQ nucleus is a core component of numerous natural and synthetic compounds demonstrating a wide array of biological activities, with a notable impact on the central nervous system.[2][3] However, for a THIQ-based compound to exert its effect on CNS targets, it must first overcome the significant hurdle of the blood-brain barrier. The BBB is a highly selective, semi-permeable border of endothelial cells that prevents most small molecule drugs from entering the brain.[4]

Successful CNS drug candidates typically possess a specific set of physicochemical properties that facilitate their passage across the BBB, primarily through passive diffusion. These properties include:

  • Optimal Lipophilicity: A balance is required; the compound must be lipophilic enough to partition into the lipid membranes of the BBB but not so lipophilic that it becomes sequestered in peripheral tissues or is rapidly metabolized. This is often quantified by the octanol-water partition coefficient (LogP) or the distribution coefficient at physiological pH (LogD).

  • Controlled Molecular Size: Generally, a lower molecular weight (typically < 500 Da) is favored for passive diffusion across the BBB.

  • Limited Polar Surface Area (PSA): A lower PSA, reflecting the surface sum over all polar atoms, is associated with better BBB penetration.

  • Appropriate pKa: The ionization state of a molecule at physiological pH (7.4) is critical. A neutral or moderately basic compound is often preferred for CNS penetration.

  • Metabolic Stability: The molecule must be resistant to rapid metabolism, which can reduce its concentration in the brain.

This guide focuses on the strategic substitution of the THIQ core with a 6-fluoro and an 8-methyl group to favorably modulate these properties and enhance CNS penetration.

Strategic Substitutions: The Rationale for 6-Fluoro and 8-Methyl THIQs

The selection of fluorine and methyl groups at the 6- and 8-positions, respectively, is a deliberate strategy to fine-tune the physicochemical profile of the THIQ scaffold for improved CNS penetration.

The Role of the 6-Fluoro Substituent

The incorporation of fluorine into drug candidates is a well-established medicinal chemistry strategy, particularly for CNS agents.[5][6] A fluorine atom at the 6-position of the THIQ ring is hypothesized to contribute to enhanced CNS penetration through several mechanisms:

  • Increased Lipophilicity: The substitution of a hydrogen atom with a more lipophilic fluorine atom is generally expected to increase the overall lipophilicity of the molecule.[7][8] This can improve the compound's ability to partition into the lipid-rich environment of the BBB.

  • Metabolic Shielding: The strong carbon-fluorine bond can block potential sites of metabolic oxidation on the aromatic ring.[7][8] This can increase the metabolic stability of the compound, leading to a longer half-life and sustained brain exposure.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the basic nitrogen atom in the THIQ ring. This can lead to a higher proportion of the neutral, more membrane-permeable species at physiological pH.

The Influence of the 8-Methyl Substituent

The introduction of a methyl group at the 8-position, ortho to the point of ring fusion, is predicted to have a significant impact on the molecule's conformation and basicity due to the "ortho effect".[3][9][10]

  • Steric Influence on pKa: The steric hindrance from the 8-methyl group can influence the solvation of the protonated nitrogen, potentially making the amine less basic.[3][11] A decrease in basicity can be advantageous for CNS penetration by increasing the fraction of the un-ionized form at physiological pH.

  • Conformational Rigidity: The methyl group can introduce a degree of conformational constraint, which may be beneficial for binding to specific CNS targets and can also impact membrane permeability.

Predicted Physicochemical Properties

The combined effect of the 6-fluoro and 8-methyl substitutions is expected to yield a THIQ analog with a favorable profile for CNS penetration. The table below summarizes the predicted physicochemical properties of the parent THIQ and the substituted analog.

Property1,2,3,4-Tetrahydroisoquinoline (Parent)6-Fluoro-8-methyl-1,2,3,4-tetrahydroisoquinoline (Predicted)Rationale for Improved CNS Penetration
Molecular Weight ( g/mol ) 133.19179.24Remains well within the desirable range for CNS drugs.
cLogP 1.5~2.5 - 3.0Increased lipophilicity to enhance BBB partitioning.
Topological Polar Surface Area (Ų) 12.0312.03Remains low, favoring passive diffusion.
pKa (basic) ~9.5~8.0 - 8.5Lowered pKa increases the proportion of the neutral species at pH 7.4.
Hydrogen Bond Donors 11Unchanged and within the optimal range.
Hydrogen Bond Acceptors 11Unchanged and within the optimal range.

Synthesis of 6-Fluoro-8-Methyl-1,2,3,4-Tetrahydroisoquinoline

A plausible synthetic route for the target compound can be envisioned utilizing established methodologies for THIQ synthesis, such as the Pictet-Spengler or Bischler-Napieralski reactions.[2][12] A proposed synthetic pathway is outlined below.

G cluster_0 Proposed Synthesis of 6-Fluoro-8-Methyl-THIQ A 2-(3-Fluoro-5-methylphenyl)ethan-1-amine B N-[2-(3-Fluoro-5-methylphenyl)ethyl]formamide A->B Ethyl formate C 6-Fluoro-8-methyl-3,4-dihydroisoquinoline B->C POCl3, Toluene, Reflux (Bischler-Napieralski) D 6-Fluoro-8-methyl-1,2,3,4-tetrahydroisoquinoline C->D NaBH4, EtOH

Caption: Proposed synthetic route for 6-fluoro-8-methyl-THIQ.

Experimental Protocol: Synthesis

  • Step 1: Amide Formation: To a solution of 2-(3-fluoro-5-methylphenyl)ethan-1-amine in a suitable solvent, add ethyl formate. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS). The solvent is then removed under reduced pressure to yield the formamide intermediate.

  • Step 2: Bischler-Napieralski Cyclization: The crude formamide is dissolved in toluene, and phosphorus oxychloride (POCl3) is added dropwise at 0°C. The reaction mixture is then heated to reflux until the reaction is complete. After cooling, the mixture is carefully quenched with ice water and neutralized with a base. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • Step 3: Reduction: The resulting dihydroisoquinoline is dissolved in ethanol, and sodium borohydride (NaBH4) is added portion-wise at 0°C. The reaction is stirred at room temperature until completion. The solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to afford the final product, 6-fluoro-8-methyl-1,2,3,4-tetrahydroisoquinoline.

In Vitro Assessment of CNS Penetration Potential

A tiered approach employing in vitro assays is a cost-effective and efficient way to initially assess the CNS penetration potential of the synthesized compound.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput screening tool that models passive diffusion across an artificial lipid membrane, providing a good initial indication of a compound's ability to cross the BBB.[13][14][15]

G cluster_0 PAMPA Workflow A Prepare Donor Plate with Test Compound D Assemble Plates and Incubate A->D B Coat Filter Plate with Artificial Membrane B->D C Add Buffer to Acceptor Plate C->D E Analyze Compound Concentration in Both Plates D->E F Calculate Permeability (Pe) E->F

Caption: Workflow for the PAMPA-BBB assay.

Experimental Protocol: PAMPA-BBB

  • Preparation of Solutions: Prepare a stock solution of the test compound in DMSO. A working solution is made by diluting the stock in a suitable buffer (e.g., PBS at pH 7.4).

  • Membrane Coating: A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids in an organic solvent) to form the artificial membrane.

  • Assay Setup: The acceptor plate is filled with buffer. The donor plate is filled with the working solution of the test compound. The coated filter plate is placed on top of the acceptor plate, and the donor plate is placed on top of the filter plate.

  • Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, the concentration of the test compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • Data Analysis: The effective permeability (Pe) is calculated using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) where VA and VD are the volumes of the acceptor and donor wells, respectively.

Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a more complex model that uses a monolayer of human colon adenocarcinoma cells, which differentiate to form tight junctions and express relevant transporters.[16][][18] This assay can provide insights into both passive and active transport mechanisms.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable supports in transwell plates and cultured for 21-28 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer yellow.

  • Permeability Assessment: The test compound is added to either the apical (A) or basolateral (B) chamber of the transwell plate. Samples are taken from the opposite chamber at various time points.

  • Quantification: The concentration of the test compound in the collected samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions (A to B and B to A). The efflux ratio (Papp(B-A) / Papp(A-B)) is also determined to assess the potential for active efflux.

In Vivo Evaluation of CNS Penetration

Following promising in vitro results, in vivo studies in animal models are essential to definitively determine the CNS penetration of the compound. The brain-to-plasma concentration ratio (Kp) is a key parameter measured in these studies.[19]

G cluster_0 In Vivo Brain-to-Plasma Ratio Determination A Administer Compound to Rodents (e.g., IV or PO) B Collect Blood and Brain Samples at a Specific Time Point A->B C Process Blood to Obtain Plasma B->C D Homogenize Brain Tissue B->D E Quantify Compound Concentration in Plasma and Brain Homogenate (LC-MS/MS) C->E D->E F Calculate Brain-to-Plasma Ratio (Kp) E->F

Caption: Workflow for in vivo Kp determination.

Experimental Protocol: Brain-to-Plasma Ratio in Rodents

  • Animal Dosing: The test compound is administered to a cohort of rodents (e.g., mice or rats) via a relevant route (e.g., intravenous or oral).

  • Sample Collection: At a predetermined time point (or multiple time points for a pharmacokinetic profile), blood samples are collected via cardiac puncture or from the tail vein. Immediately following, the animals are euthanized, and the brains are rapidly excised.

  • Sample Processing: Blood samples are centrifuged to obtain plasma. Brain tissue is weighed and homogenized in a suitable buffer.

  • Bioanalysis: The concentration of the test compound in the plasma and brain homogenate is quantified using a validated LC-MS/MS method.

  • Data Calculation: The brain-to-plasma ratio (Kp) is calculated as: Kp = Cbrain / Cplasma where Cbrain is the concentration of the compound in the brain homogenate and Cplasma is the concentration in the plasma.

Conclusion and Future Directions

The strategic incorporation of a 6-fluoro and an 8-methyl substituent onto the tetrahydroisoquinoline scaffold presents a compelling approach to enhancing CNS penetration. The synergistic effects of these substitutions on lipophilicity, pKa, and metabolic stability are hypothesized to create a molecule with an optimal physicochemical profile for crossing the blood-brain barrier. The detailed synthetic and experimental protocols provided in this guide offer a clear and actionable framework for the synthesis and evaluation of this promising compound class.

Future work should focus on the synthesis of a small library of related analogs to establish a clear structure-activity relationship (SAR) and structure-property relationship (SPR). Furthermore, in vivo studies should be expanded to include determination of the unbound brain-to-plasma ratio (Kp,uu), which is considered a more accurate predictor of target engagement in the CNS. The insights gained from these studies will be invaluable for the rational design of next-generation THIQ-based CNS therapeutics.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity.
  • ChemRxiv. (n.d.).
  • PMC. (2023).
  • PMC. (n.d.). In Vivo Methods to Study Uptake of Nanoparticles into the Brain.
  • Chemistry Stack Exchange. (2014, January 6).
  • PMC. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
  • Wiley Online Library. (2023, March 18).
  • BioDuro. (n.d.). ADME Pampa Permeability Assay. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Bienta. (n.d.). Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Frontiers. (2020, November 2). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors.
  • MDPI. (2025, July 18).
  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Bienta. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • PMC. (n.d.). Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells.
  • Nuvisan. (n.d.). Advanced drug permeability & transporter assays | In vitro DMPK services.
  • PMC. (n.d.).
  • ResearchGate. (n.d.). Case Studies of CNS Drug Optimization-Medicinal Chemistry and CNS Biology Perspectives.
  • Vulcanchem. (n.d.). 6-Fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline.
  • Encyclopedia.pub. (2024, February 27).
  • ResearchGate. (2025, August 10). Metabolism of fluorine-containing drugs.
  • Wikipedia. (n.d.). Ortho effect.
  • PMC. (n.d.). Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore.
  • ResearchGate. (n.d.).
  • Quora. (2020, June 28). What is the ortho effect observed in amines?.
  • PubChem. (n.d.). 6-Fluoro-1,2,3,4-tetrahydroisoquinoline.
  • A to Z Chemistry. (2020, October 10). Ortho effect.
  • arXiv. (n.d.).
  • PubMed. (2017, January 15).
  • PubChem. (n.d.). 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline.
  • PMC. (2013, December 3). A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier.
  • MDPI. (2026, January 31). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier.
  • PubMed. (2018, October 22). In Silico Prediction of Blood-Brain Barrier Permeability of Compounds by Machine Learning and Resampling Methods.
  • SpringerLink. (2021, March 29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
  • ResearchGate. (n.d.). (PDF) In Silico Prediction of Blood Brain Barrier Permeability.
  • Frontiers. (2022, March 24). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers.
  • Synlett. (n.d.). Synthesis of Na-Fmoc N,N¢-bis-Boc-5-, 6- and 8-guanyl-1,2,3,4-tetrahydroiso.
  • PMC. (n.d.). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020).
  • PMC. (n.d.). Medicinal Chemical Properties of Successful Central Nervous System Drugs.
  • JoVE. (2013, May 1).
  • Chem-Impex. (n.d.). 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride.
  • Research Square. (n.d.). Brain and blood extraction for immunostaining, protein, and RNA measurements after long-term two photon imaging in mice.
  • PMC. (n.d.). Synthesis and In Silico Profile Modeling of 6-O-Fluoroalkyl-6-O-desmethyl-diprenorphine Analogs.
  • ResearchGate. (n.d.). Fig.
  • PMC. (n.d.). Synthesis and application of 2′-fluoro substituted cap analogs.
  • ACS Chemical Neuroscience. (2021, November 22). Knowledge-Based, Central Nervous System (CNS)
  • FLORE. (2021, January 18). Occurrence of Morpholine in Central Nervous System Drug Discovery.

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of 8-Methyl-Tetrahydroisoquinolines via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview and detailed experimental protocols for the synthesis of 8-methyl-tetrahydroisoquinolines (THIQs), a privileged scaffold in medicinal chemistry. The focus is on the strategic application of reductive amination, a robust and versatile C-N bond-forming reaction. We will explore the underlying chemical principles, from iminium ion formation to stereoselective reduction, and present two detailed protocols: a classical approach using sodium triacetoxyborohydride and an advanced asymmetric intramolecular method. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this methodology for the synthesis of novel therapeutic agents.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a foundational structural motif found in a vast number of natural alkaloids and synthetic molecules with significant biological activity.[1][2] This "privileged scaffold" is a key component in therapeutics targeting a wide range of diseases.[3] THIQ derivatives have demonstrated remarkable potential as anticancer agents, with some compounds playing a role in modulating cell proliferation, apoptosis, and DNA fragmentation.[4] Furthermore, their utility extends to the central nervous system (CNS), where they have been investigated for preventing Parkinsonism and treating conditions like Alzheimer's disease.[3][5] The US FDA's approval of the THIQ-containing drug Trabectedin for soft tissue sarcoma treatment underscores the therapeutic importance of this molecular framework.[3][6]

The substitution pattern on the THIQ ring system is critical for modulating pharmacological activity. The 8-methyl substitution, in particular, can influence the molecule's conformation and interaction with biological targets. Reductive amination offers a powerful and direct route to this and other substituted THIQ analogs, providing a more controlled alternative to methods like direct alkylation, which can suffer from over-alkylation issues.[7]

The Chemistry of Reductive Amination

Reductive amination is a cornerstone of amine synthesis, enabling the formation of primary, secondary, and tertiary amines from carbonyl compounds.[8] The process is typically a one-pot reaction that proceeds via two discrete mechanistic steps:

  • Iminium Ion Formation: The reaction initiates with the condensation of a primary or secondary amine with a carbonyl compound (an aldehyde or ketone) to form a carbinolamine intermediate. Under mildly acidic conditions, this intermediate dehydrates to form a Schiff base (an imine). Protonation of the imine generates a highly electrophilic iminium cation, which is the key intermediate for the reduction step.[9][10]

  • Hydride Reduction: A reducing agent, chosen for its selectivity, delivers a hydride to the electrophilic carbon of the iminium ion.[9] The choice of reducing agent is critical; it must be reactive enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting carbonyl compound.[7][11]

Figure 1: General mechanism of reductive amination.

Experimental Protocols

The following section details two robust protocols for the synthesis of 8-methyl-tetrahydroisoquinolines.

Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol describes a classical, high-yielding approach suitable for a wide range of substrates. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is an exceptionally mild and selective reducing agent, ideal for one-pot reductive aminations.[8][12] Its steric bulk and reduced reactivity prevent the reduction of the aldehyde starting material, while efficiently reducing the in-situ formed iminium ion.[11]

Rationale: The choice of an aprotic solvent like 1,2-dichloroethane (DCE) is crucial as STAB is water-sensitive.[11][13] Acetic acid can be used as a catalyst to facilitate imine formation.

Protocol1_Workflow Workflow for Protocol 1 Start Combine 2-(2-methylphenyl)ethan-1-amine, an aldehyde (e.g., R-CHO), and solvent (DCE). Stir Stir at room temperature for 30-60 min to allow for initial imine formation. Start->Stir Add_STAB Add Sodium Triacetoxyborohydride (STAB) portion-wise to the mixture. Stir->Add_STAB React Stir overnight (12-16 h) at room temperature until reaction completion (monitor by TLC/LC-MS). Add_STAB->React Quench Quench the reaction carefully with saturated aqueous NaHCO₃ solution. React->Quench Extract Perform aqueous workup. Extract the product into an organic solvent (e.g., DCM or EtOAc). Quench->Extract Purify Dry, concentrate, and purify the crude product via silica gel column chromatography. Extract->Purify Characterize Characterize the final 8-methyl-THIQ product (NMR, HRMS, etc.). Purify->Characterize

Figure 2: Experimental workflow for STAB-mediated synthesis.

Materials:

  • 2-(2-methylphenyl)ethan-1-amine

  • Aldehyde or Ketone (1.1 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.5 equivalents)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

  • To a round-bottom flask under an inert atmosphere, add 2-(2-methylphenyl)ethan-1-amine (1.0 eq) and the desired aldehyde/ketone (1.1 eq).

  • Dissolve the starting materials in anhydrous DCE (approx. 0.1 M concentration).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions over 10 minutes. The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure 8-methyl-tetrahydroisoquinoline derivative.

Protocol 2: Asymmetric Intramolecular Reductive Amination

For applications requiring high enantiopurity, a catalytic intramolecular asymmetric reductive amination (IARA) is a state-of-the-art approach. This method often involves a one-pot sequence where a protected amino-ketone precursor undergoes deprotection, cyclization to an imine, and subsequent asymmetric hydrogenation using a chiral transition-metal catalyst.[14][15] This provides chiral THIQs in high yields and excellent enantioselectivities.[14][15]

Rationale: This one-pot N-Boc deprotection/cyclization/hydrogenation sequence is highly efficient.[14][15] An Iridium complex with a chiral phosphine ligand (e.g., Josiphos family) is often used to induce high stereoselectivity in the hydrogenation of the cyclic imine intermediate.[15][16] Additives like titanium(IV) isopropoxide can accelerate the transformation.[16]

Materials:

  • tert-butyl (2-(2-methylbenzoyl)phenethyl)carbamate (Precursor, 1.0 eq)

  • [Ir(COD)Cl]₂ (Iridium catalyst precursor, e.g., 0.5 mol%)

  • Chiral Ligand (e.g., (R)-(S)-tBu-ax-Josiphos, 1.1 mol%)

  • Iodine (I₂) (e.g., 3 mol%)

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) (e.g., 10 mol%)

  • Toluene, anhydrous

  • Hydrogen (H₂) gas source (balloon or high-pressure vessel)

  • Standard glassware for air-sensitive reactions, Schlenk line or glovebox

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox or under a strict inert atmosphere, add [Ir(COD)Cl]₂ (0.005 eq) and the chiral ligand (0.011 eq) to a Schlenk flask. Add anhydrous, degassed toluene and stir for 30 minutes at room temperature to form the active catalyst complex.

  • Reaction Setup: To a separate reaction vessel, add the tert-butyl (2-(2-methylbenzoyl)phenethyl)carbamate precursor (1.0 eq), I₂ (0.03 eq), and Ti(Oi-Pr)₄ (0.1 eq).

  • Transfer the pre-formed catalyst solution to the reaction vessel via cannula.

  • Pressurize the vessel with hydrogen gas (typically 1-50 atm, depending on the specific literature procedure and available equipment) and stir vigorously.

  • Heat the reaction to a specified temperature (e.g., 30-60 °C) and maintain for 24-48 hours, monitoring by TLC or chiral HPLC/SFC.

  • Workup: After cooling to room temperature and carefully venting the hydrogen, quench the reaction with a saturated aqueous solution of sodium potassium tartrate and stir for 1 hour.

  • Extract the product with an appropriate organic solvent (e.g., EtOAc).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the enantiomerically enriched product by flash column chromatography. Determine enantiomeric excess (ee) by chiral HPLC or SFC analysis.

Data Summary & Protocol Comparison

The choice of protocol depends on the specific goals of the synthesis, such as scale, cost, and the need for stereochemical control.

ParameterProtocol 1: STAB Reductive AminationProtocol 2: Asymmetric Intramolecular RA
Key Transformation Intermolecular reductive aminationOne-pot deprotection, intramolecular cyclization, and asymmetric hydrogenation
Starting Materials Phenethylamine & Aldehyde/KetoneN-Boc protected amino-ketone
Key Reagent Sodium Triacetoxyborohydride (STAB)H₂ gas, Chiral Iridium Catalyst
Stereocontrol Achiral (produces racemate)Chiral (produces single enantiomer)
Typical Yields 80-95%[12]78-96%[14][15]
Enantioselectivity N/A80-99% ee[14][15]
Conditions Room temperature, atmospheric pressureElevated temperature and pressure, inert atmosphere
Complexity & Cost Low; inexpensive reagentsHigh; requires specialized equipment, expensive catalyst
Ideal Application Rapid synthesis of racemic analogs, library synthesisSynthesis of enantiopure drug candidates and intermediates

Conclusion

Reductive amination is a highly effective and adaptable strategy for the synthesis of 8-methyl-tetrahydroisoquinolines. The classical STAB-mediated approach offers a simple, high-yielding route to racemic products, making it ideal for initial screening and analog synthesis. For advanced drug development programs where stereochemistry is critical, the catalytic asymmetric intramolecular variant provides access to enantiopure compounds with excellent selectivity. By understanding the mechanistic principles and practical considerations outlined in these protocols, researchers can confidently apply this powerful reaction to accelerate the discovery of novel THIQ-based therapeutics.

References

  • Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination. Organic Chemistry Frontiers (RSC Publishing).
  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI.
  • Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination. Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D0QO01554G.
  • One-Pot N-Deprotection and Catalytic Intramolecular Asymmetric Reductive Amination for the Synthesis of Tetrahydroisoquinolines. PubMed.
  • Myers Chem 115: Reductive Amination. Harvard University.
  • Reductive Amination. Chemistry Steps.
  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Portal.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Tetrahydroisoquinoline synthesis. Organic Chemistry Portal.
  • Sodium Triacetoxyborohydride. Sigma-Aldrich.
  • The Pictet-Spengler Reaction: A Technical Guide to the Synthesis of Tetrahydroisoquinolines. Benchchem.
  • Pictet–Spengler reaction. Wikipedia.
  • Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press.
  • Reductive Amination - Common Conditions. Organic Chemistry Data.
  • The route for asymmetric synthesis of THIQs via reductive amination. ResearchGate.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry.
  • Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. MDPI.
  • Reductive Amination of Quinoline N-Oxide with Aminopyridines and Their N-Tozyl Derivatives. ResearchGate.
  • Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method. ChemicalBook.
  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PMC.
  • Catechol Tetrahydroisoquinolines: Synthesis, Biological Activity, and Natural Occurrence in Portulaca oleracea as Analyzed by UPLC-Q-TOF-ESI-MS/MS. PMC.
  • (PDF) Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. ResearchGate.
  • Efficient Synthesis of N-Alkyl Tetrahydroisoquinolines by Reductive Amination. ACS Publications.
  • Reductive Amination Explained: Definition, Examples, Practice & Video Lessons. Pearson.
  • Synthesis and bioactivity of 1-substituted tetrahydroisoquinolines derived from phenolic aldehydes. ACG Publications.
  • An improved method for preparation of substituted tetrahydroisoquinolines. Google Patents.
  • The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. PubMed.
  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI.
  • Tetrahydroisoquinolines in therapeutics: a patent review (2010-2015). PubMed.
  • Discovery and Optimization of Tetrahydroisoquinoline Derivatives To Enhance Lysosome Biogenesis as Preclinical Candidates for the Treatment of Alzheimer's Disease. PubMed.

Sources

Using 6-Fluoro-8-methyl-1,2,3,4-tetrahydroisoquinoline as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Chiral Functionalization of 6-Fluoro-8-methyl-1,2,3,4-tetrahydroisoquinoline

Executive Summary

6-Fluoro-8-methyl-1,2,3,4-tetrahydroisoquinoline (6F-8M-THIQ) is a privileged secondary amine scaffold extensively utilized in medicinal chemistry, particularly for targeting G-Protein Coupled Receptors (GPCRs) such as the 5-HT2C serotonin receptor. While the parent molecule is achiral, its value as a "chiral building block" lies in its ability to undergo enantioselective C1-functionalization .

This guide addresses the technical challenge of transforming this achiral core into high-value, enantiopure drug candidates. We focus on Cross-Dehydrogenative Coupling (CDC) and Asymmetric Transfer Hydrogenation (ATH) strategies to introduce chirality at the C1 position, a critical vector for potency and selectivity in CNS drug design.

Structural Pharmacology & Design Logic

The specific substitution pattern of 6F-8M-THIQ is not arbitrary; it is engineered for specific pharmacokinetic and pharmacodynamic profiles.

  • 6-Fluoro Substitution: Blocks metabolic oxidation at the reactive para-position (relative to the nitrogen), significantly increasing half-life (

    
    ) and blood-brain barrier (BBB) permeability due to increased lipophilicity.
    
  • 8-Methyl Substitution: Induces torsional strain that locks the N-containing ring into a specific conformation, often favoring receptor subtype selectivity (e.g., 5-HT2C vs. 5-HT2A).

  • C1-Chirality: The C1 position is the primary vector for introducing chiral complexity. In 5-HT2C agonists (like Lorcaserin analogs), the (

    
    )-enantiomer at C1 is often the eutomer (active isomer).
    
Diagram 1: Pharmacophore Strategic Map

Pharmacophore Core 6-Fluoro-8-methyl-THIQ (Scaffold) F_Sub 6-Fluoro Group (Metabolic Block) Core->F_Sub Substitution Me_Sub 8-Methyl Group (Conformational Lock) Core->Me_Sub Substitution C1_Pos C1 Position (Chiral Vector) Core->C1_Pos Functionalization Target High-Affinity GPCR Ligand F_Sub->Target Increases t1/2 Me_Sub->Target Selectivity C1_Pos->Target Potency (Kd)

Caption: Structural logic of the 6F-8M-THIQ scaffold showing how specific substitutions drive pharmacological outcomes.

Application Protocols

There are two primary workflows for using this building block:

  • Method A (Direct): Functionalizing the commercially available amine via Cross-Dehydrogenative Coupling (CDC).

  • Method B (De Novo): Synthesizing the chiral core from the dihydro-precursor via Asymmetric Transfer Hydrogenation (ATH).

Protocol A: Enantioselective C1-Alkylation via Cross-Dehydrogenative Coupling (CDC)

Best for: Rapid library generation and introducing complex nucleophiles (indoles, alkynes) directly to the THIQ core.

Principle: This method uses a transition metal catalyst (Cu or Fe) and an oxidant to generate a reactive iminium ion in situ from the amine, which is then trapped by a nucleophile in a stereocontrolled manner.

Materials:

  • Substrate: 6-Fluoro-8-methyl-1,2,3,4-tetrahydroisoquinoline (1.0 equiv).

  • Nucleophile: Terminal alkyne (e.g., phenylacetylene) or Indole.

  • Catalyst: Cu(OTf)₂ (5 mol%).

  • Chiral Ligand: (R)-Ph-Bisbox (5.5 mol%) – Critical for enantioselectivity.

  • Oxidant: T-Hydro (tert-Butyl hydroperoxide, 70% in water) or DDQ.

  • Solvent: Toluene or Dichloromethane (DCM).

Step-by-Step Workflow:

  • Catalyst Formation: In a flame-dried Schlenk tube under argon, dissolve Cu(OTf)₂ (5 mol%) and the (R)-Ph-Bisbox ligand (5.5 mol%) in anhydrous toluene. Stir for 1 hour at room temperature to form the chiral complex.

  • Substrate Addition: Add 6F-8M-THIQ (1.0 mmol) to the catalyst mixture.

  • Oxidant Addition: Add the nucleophile (1.2 equiv) followed by the oxidant (T-Hydro, 1.5 equiv) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The solution typically turns from blue/green to brown.

    • Checkpoint: Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1). The starting amine spot (low Rf) should disappear, replaced by a higher Rf product.

  • Quenching: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x).

  • Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via flash column chromatography on silica gel.

Data Output & Validation:

ParameterSpecificationMethod of Verification
Yield 65% - 85%Isolated gravimetric yield
Enantiomeric Excess (ee) > 90%Chiral HPLC (Chiralcel OD-H column)
Diastereoselectivity > 20:1 dr1H NMR (integration of C1-H signal)
Protocol B: Asymmetric Transfer Hydrogenation (ATH) of the Dihydro-Precursor

Best for: Large-scale synthesis of C1-methyl or C1-ethyl substituted analogs (e.g., Lorcaserin-type cores).

Principle: If the user requires a simple alkyl group at C1 (e.g., 1-methyl-6-fluoro-8-methyl-THIQ), it is often more efficient to synthesize the imine precursor (3,4-dihydroisoquinoline) and reduce it using a Noyori-type catalyst.

Materials:

  • Precursor: 1-Methyl-6-fluoro-8-methyl-3,4-dihydroisoquinoline (Synthesized via Bischler-Napieralski cyclization of the corresponding acetamide).

  • Catalyst: RuCl (Noyori Catalyst).

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

  • Solvent: DMF or DCM.

Step-by-Step Workflow:

  • Inertion: Purge a reaction vessel with nitrogen.

  • Dissolution: Dissolve the dihydroisoquinoline precursor (1.0 equiv) in degassed DMF.

  • Catalyst Addition: Add the Ru-catalyst (0.5 – 1.0 mol%).

  • H-Source Injection: Syringe in the Formic Acid/TEA mixture (3.0 equiv).

  • Reduction: Stir at 25°C for 8–12 hours.

    • Note: The reaction is CO₂ evolving; ensure open venting through a bubbler.

  • Workup: Basify with 1M NaOH to pH 10 (to ensure the amine is free-base). Extract with DCM.

  • Salt Formation: To upgrade optical purity, convert the crude oil to the HCl or Tartrate salt by treating with the corresponding acid in ethanol/ether.

Diagram 2: Experimental Workflow (ATH Method)

ATH_Workflow Start Precursor: 1-Alkyl-3,4-DHIQ Cat_Mix Add Catalyst: Ru-(R,R)-TsDPEN Start->Cat_Mix Reaction Reaction: 25°C, 12h, -CO2 Cat_Mix->Reaction H_Source H-Source: HCOOH / Et3N H_Source->Reaction Workup Workup: Basify (pH 10) -> Extract Reaction->Workup Salt Salt Formation: HCl/Tartaric Acid Workup->Salt Final Product: Chiral 1-Substituted THIQ (>95% ee) Salt->Final

Caption: Step-by-step workflow for the Asymmetric Transfer Hydrogenation (ATH) to generate chiral THIQs.

Quality Control & Troubleshooting

Chiral HPLC Method: To validate the success of the "chiral building block" application, enantiomeric excess must be quantified.

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Result: The enantiomers should resolve with a separation factor (

    
    ) > 1.2.
    

Common Pitfalls:

  • Low Conversion in CDC: Often caused by catalyst poisoning by the free amine. Solution: Pre-complex the copper with the ligand before adding the amine, or use an N-protected precursor (N-Boc) followed by deprotection (though direct amine functionalization is preferred for atom economy).

  • Racemization: If the reaction temperature in Protocol B exceeds 40°C, the imine-enamine tautomerism can lead to erosion of ee. Solution: Keep temperature strictly controlled at 25°C.

References

  • Cross-Dehydrogenative Coupling (CDC) of Tetrahydroisoquinolines: Li, C. J. (2009). Cross-Dehydrogenative Coupling (CDC): Exploring C–C Bond Formations beyond Functional Group Transformations.[1] Accounts of Chemical Research. [Link]

  • Asymmetric Transfer Hydrogenation of Cyclic Imines: Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2] Accounts of Chemical Research. [Link]

  • Pharmacology of 5-HT2C Agonists (Lorcaserin Analogs): Smith, B. M., et al. (2008). Discovery of Lorcaserin, a Potent, Selective, and Efficacious 5-HT2C Receptor Agonist for the Treatment of Obesity. Journal of Medicinal Chemistry. [Link][3]

  • Enantioselective C1-Functionalization Reviews: Wang, W., & Zhao, G. (2023).[4] Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines. RSC Advances. [Link]

Sources

Application Note: Scalable Synthesis Routes for 6-Substituted-8-Methyl-THIQ Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-substituted-8-methyl-1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif in medicinal chemistry, serving as a critical pharmacophore in Dopamine D1 receptor antagonists (e.g., Ecopipam/SCH 39166), 5-HT2C agonists (e.g., Lorcaserin analogs), and various CNS-active agents.

While the THIQ core is synthetically well-precedented, the specific 8-methyl substitution introduces significant steric strain adjacent to the nitrogen bridgehead, complicating standard cyclization protocols. Furthermore, the requirement for a 6-substituent (often an aryl, heteroaryl, or polar moiety) necessitates a divergent synthetic strategy suitable for kilo-scale production.

This guide details a robust, scalable protocol for synthesizing the 6-bromo-8-methyl-THIQ intermediate. This versatile linchpin allows for late-stage diversification at the C6 position via palladium-catalyzed cross-coupling, ensuring a cost-effective and operationally simple workflow.

Retrosynthetic Analysis & Strategy

To achieve a scalable route, we avoid the direct electrophilic halogenation of 8-methyl-THIQ, which often yields inseparable mixtures of 5-, 6-, and 7-isomers. Instead, we utilize a "Pre-functionalized Skeleton" approach.

The most logical disconnection traces back to 2-methyl-4-bromo-phenethylamine . The 2-methyl group on the benzene ring directs the cyclization to the only available ortho-position (C6 of the benzene), which becomes C5 of the THIQ, thereby forcing the methyl group into the desired C8 position.

Strategic Pathway (Graphviz Diagram)

G Aldehyde 2-Methyl-4-bromobenzaldehyde (Starting Material) Nitrostyrene Nitrostyrene Intermediate Aldehyde->Nitrostyrene Henry Rxn (MeNO2, NH4OAc) Amine 2-Methyl-4-bromophenethylamine (Key Precursor) Nitrostyrene->Amine Reduction (LiAlH4 or BH3) Amide N-Formyl Derivative Amine->Amide Formylation (Ethyl Formate) Dihydro 3,4-Dihydroisoquinoline (Bischler-Napieralski) Amide->Dihydro POCl3 Cyclization (Reflux) Target 6-Bromo-8-methyl-THIQ (Universal Intermediate) Dihydro->Target NaBH4 Reduction Final 6-Substituted-8-methyl-THIQ (API Candidate) Target->Final Suzuki/Buchwald Coupling

Figure 1: Retrosynthetic logic flow from commercial aldehydes to the target scaffold.

Detailed Experimental Protocols

Phase 1: Synthesis of the Phenethylamine Precursor

Objective: Construct the carbon skeleton with the bromine handle intact. Reaction Type: Henry Reaction followed by Hydride Reduction.

Step 1.1: Henry Reaction (Condensation)
  • Reagents: 2-Methyl-4-bromobenzaldehyde (1.0 equiv), Nitromethane (5.0 equiv), Ammonium Acetate (0.4 equiv).

  • Solvent: Acetic Acid (glacial).

  • Protocol:

    • Charge a glass-lined reactor with 2-methyl-4-bromobenzaldehyde and nitromethane.

    • Add ammonium acetate and acetic acid.

    • Heat to 90°C for 4–6 hours. Monitor by HPLC for disappearance of aldehyde (<1%).

    • Cool to room temperature. The product often crystallizes directly.

    • Workup: Pour the mixture into ice water. Filter the yellow solid (nitrostyrene). Wash with water and cold ethanol.

    • Drying: Vacuum oven at 45°C.

    • Yield Target: >85%.

Step 1.2: Reduction to Phenethylamine[1]
  • Critical Note: Catalytic hydrogenation (H2/Pd-C) carries a high risk of debromination. We recommend a hydride reduction for chemical fidelity.

  • Reagents: LiAlH4 (3.0 equiv) or Borane-THF complex.

  • Solvent: Anhydrous THF.

  • Protocol:

    • Prepare a slurry of LiAlH4 in THF at 0°C under N2.

    • Add the nitrostyrene (from Step 1.1) as a solution in THF dropwise, maintaining internal temp <10°C (Exothermic!).

    • Reflux for 6 hours.

    • Quench: Use the Fieser method (n mL H2O, n mL 15% NaOH, 3n mL H2O) to generate a granular precipitate.

    • Filter off aluminum salts. Concentrate the filtrate to obtain the crude amine oil.

    • Purification: Formation of the HCl salt is recommended for storage and purity. Dissolve oil in EtOAc, bubble HCl gas or add HCl/dioxane. Filter the white solid.

Phase 2: Bischler-Napieralski Cyclization

Rationale: The Bischler-Napieralski reaction is preferred over the Pictet-Spengler for this substrate. The electron-withdrawing bromine atom deactivates the ring, making the mild Pictet-Spengler cyclization sluggish. The POCl3-mediated Bischler-Napieralski provides the necessary thermodynamic drive.

Step 2.1: N-Formylation
  • Reagents: 2-Methyl-4-bromophenethylamine HCl (1.0 equiv), Ethyl Formate (excess) or Formic Acid/Acetic Anhydride.

  • Protocol:

    • Reflux the amine salt in ethyl formate with triethylamine (1.1 equiv) until conversion is complete.

    • Concentrate to dryness. The N-formyl intermediate is usually pure enough for the next step.

Step 2.2: Cyclization & Reduction
  • Reagents: POCl3 (3.0 equiv), P2O5 (0.5 equiv - optional booster), Acetonitrile (Solvent).

  • Protocol:

    • Dissolve N-formyl amine in dry Acetonitrile (MeCN).

    • Add POCl3 dropwise.

    • Heat to Reflux (80-82°C) for 2–4 hours.

    • Checkpoint: Monitor for the formation of the dihydroisoquinoline intermediate (imine).[2]

    • Volatile Removal: Distill off excess POCl3 and MeCN under reduced pressure.

    • Reduction: Dissolve the residue in Methanol (MeOH). Cool to 0°C.

    • Add NaBH4 (2.0 equiv) portion-wise (Caution: Hydrogen evolution).

    • Stir at RT for 1 hour.

    • Workup: Quench with water, extract into DCM, wash with brine, dry over Na2SO4.

    • Isolation: Isolate as the HCl salt or free base.

    • Yield Target: 60–75% over 2 steps.

Late-Stage Functionalization (Divergent Point)

The 6-bromo-8-methyl-THIQ is a stable solid that can be stockpiled. The bromine handle allows access to diverse analogs via cross-coupling.

Protocol: Suzuki-Miyaura Coupling (General)
  • Substrate: 6-Bromo-8-methyl-THIQ (N-Boc protected recommended for cleaner profiles).

  • Catalyst: Pd(dppf)Cl2·DCM (3 mol%).

  • Base: K2CO3 (2.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: 90°C, 4 hours.

  • Outcome: High-yield conversion to 6-Aryl-8-methyl-THIQ.

Process Safety & Scalability Assessment

ParameterRisk FactorMitigation Strategy
Exotherms High (LiAlH4 Reduction)Strict temperature control (<10°C dosing); use Fieser quench; consider Borane-DMS as a milder alternative.
Reagent Handling High (POCl3)Use a scrubber for HCl gas evolution; anhydrous conditions essential; distill excess POCl3 carefully.
Regioselectivity LowThe 2-methyl substituent on the starting material effectively blocks the C8 position, forcing cyclization to C6 (forming the 5-position of THIQ), ensuring the 8-methyl outcome.
Purification MediumDesigned to avoid chromatography. Intermediates (Nitrostyrene, Amine HCl, Product HCl) are crystalline solids.

References

  • General THIQ Synthesis & Bischler-Napieralski Utility

    • Organic Chemistry Portal. "Synthesis of Tetrahydroisoquinolines."[2][3][4][5][6][7] Available at: [Link]

  • Synthesis of Halogenated THIQ Intermediates

    • T. K. Köprülü et al. "Suzuki–Miyaura cross-coupling of 6-bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinolines."[8] ResearchGate.[7] Available at: [Link]

  • Process Chemistry of D1 Antagonists (SCH 39166 Context)

    • Hou, D., & Schumacher, D. "The selection of a commercial route for the D1 antagonist Sch-39166." Curr Opin Drug Discov Devel. 2001;4(6):792-9. Available at: [Link]

  • Commercial Availability of Key Intermediate

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Pictet-Spengler Cyclization for Electron-Deficient Systems

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis applications. As Senior Application Scientists, we understand that while the Pictet-Spengler reaction is a cornerstone for constructing vital heterocyclic scaffolds like tetrahydro-β-carbolines and tetrahydroisoquinolines, its efficiency can be dramatically hindered when working with electron-deficient aromatic rings.[1][2] This guide provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you overcome these synthetic challenges.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the cyclization of β-arylethylamines bearing electron-withdrawing groups (EWGs) such as nitro, cyano, halo, or carbonyl functionalities.

Issue 1: My reaction yield is very low or I'm recovering only starting material.

This is the most common issue when the aromatic ring is deactivated. The core problem is a sluggish or non-existent intramolecular electrophilic aromatic substitution (the key ring-closing step).

Question: Why is the yield so low with my electron-deficient substrate?

Answer: The driving force of the Pictet-Spengler reaction is the cyclization of an electron-rich aromatic ring onto an electrophilic iminium ion.[1] Electron-withdrawing groups (EWGs) on the aromatic ring significantly reduce its nucleophilicity. This deactivation makes the crucial C-C bond formation step thermodynamically and kinetically unfavorable under standard conditions. Essentially, the deactivated ring is not "electron-rich" enough to effectively attack the iminium ion intermediate.

Question: How can I force the cyclization to proceed and improve my yield?

Answer: To overcome the deactivated ring's reluctance to participate in the reaction, you must enhance the electrophilicity of the iminium ion or employ more forcing reaction conditions.

Solution A: Increase Reaction Severity (Acid & Temperature)

For rings that are only moderately deactivated, simply increasing the strength of the acid and the reaction temperature can be effective. Less nucleophilic aromatic systems, like a basic phenyl group compared to a rich indole, often require higher temperatures and stronger acids.[1]

  • Recommended Action: Switch from standard protic acids like HCl to a stronger acid like trifluoroacetic acid (TFA), often used as the solvent. In particularly stubborn cases, superacids may be required.[3] Gradually increase the reaction temperature, monitoring for decomposition of your starting material.

Solution B: Enhance Electrophilicity with the N-Acyliminium Ion Variant

This is one of the most powerful strategies for cyclizing deactivated systems. By acylating the intermediate imine, you form an N-acyliminium ion. This species is a significantly more potent electrophile than a standard iminium ion, making it capable of reacting even with poorly nucleophilic aromatic rings under milder conditions.[1][4]

  • Recommended Action: Implement a protocol to generate the N-acyliminium ion. This typically involves reacting the β-arylethylamine and aldehyde in the presence of an acylating agent (e.g., an acid chloride or anhydride) before or during the cyclization step.

Solution C: Employ Microwave Irradiation

Microwave-assisted organic synthesis can dramatically accelerate reaction rates and improve yields.[5] For the Pictet-Spengler reaction, microwave heating can provide the necessary energy for the difficult cyclization step in a much shorter timeframe than conventional heating, often minimizing the formation of degradation byproducts.[4][6]

  • Recommended Action: Transition your reaction setup to a dedicated microwave reactor. This method has been shown to be effective for a range of substrates, sometimes even under solvent-free conditions.[6]

Solution D: Utilize Alternative Catalysts

While strong Brønsted acids are traditional, other catalytic systems can be more effective for challenging substrates.

  • Lewis Acids: Catalysts like boron trifluoride etherate (BF₃·OEt₂) can effectively promote the reaction.[7] For certain substrates, gold and silver catalysts (e.g., AuCl₃, AgOTf) have also been used.[1]

  • Specialized Catalysts: Cyanuric chloride (TCT) has been reported as a mild and efficient catalyst for the Pictet-Spengler reaction, proving effective for substrates with both electron-donating and electron-withdrawing groups where traditional Brønsted acids failed.[8]

Issue 2: My starting material is decomposing under the harsh conditions.

Question: I'm using strong acid and high heat, but instead of the product, I'm seeing a complex mixture of byproducts. What's happening?

Answer: Many complex organic molecules, particularly those derived from tryptophan or other sensitive heterocycles, are unstable in highly acidic media at elevated temperatures.[9] You are likely observing acid-catalyzed decomposition or polymerization. The key is to find a method that promotes the desired cyclization without destroying the starting material.

  • Recommended Action:

    • Prioritize the N-Acyliminium Ion Strategy: This method often allows for cyclization under much milder conditions, preserving the integrity of your substrate.[1]

    • Explore Microwave-Assisted Synthesis: The rapid and efficient heating provided by microwaves can often drive the reaction to completion before significant decomposition occurs.[5]

    • Investigate TCT Catalysis: Cyanuric chloride catalysis operates under milder conditions than refluxing strong acids and may be compatible with your sensitive substrate.[8]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Pictet-Spengler reaction, and why do EWGs interfere with it?

A1: The reaction proceeds in two main stages. First, the β-arylethylamine condenses with an aldehyde or ketone to form a Schiff base (an imine). Second, under acidic catalysis, this imine is protonated to form a highly electrophilic iminium ion. The electron-rich aromatic ring of the β-arylethylamine then acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution to close the ring and, after deprotonation, form the final product.[1][10][11] An electron-withdrawing group (EWG) deactivates the aromatic ring by pulling electron density away from it, which severely diminishes its nucleophilicity and its ability to perform the crucial ring-closing attack.

G cluster_0 Standard Pictet-Spengler Mechanism cluster_1 Impact of EWG Amine β-Arylethylamine Imine Schiff Base (Imine) Amine->Imine + Aldehyde, -H2O Aldehyde Aldehyde Iminium Iminium Ion (Electrophile) Imine->Iminium + H+ Product Cyclized Product Iminium->Product Intramolecular Attack (Rate-Limiting Step) AromaticRing Aromatic Ring (Nucleophile) AromaticRing->Iminium Successful Attack (Electron-Rich Ring) EWG EWG (-NO2, -CN, etc.) EWG->AromaticRing Reduces Nucleophilicity Challenge Challenge: The EWG makes the aromatic ring a poor nucleophile, hindering or preventing the ring-closing attack on the iminium ion.

Caption: The Pictet-Spengler mechanism and the inhibitory effect of an EWG.

Q2: Which troubleshooting strategy should I try first?

A2: Your approach should be guided by the stability of your starting materials and the severity of the ring deactivation.

G start Low Yield with Electron-Deficient Ring q_sensitive Are starting materials sensitive to harsh acid/heat? start->q_sensitive try_harsh Strategy 1: Increase Acidity (TFA) & Temperature q_sensitive->try_harsh No try_acyl Strategy 2: N-Acyliminium Ion Variant (Milder Conditions) q_sensitive->try_acyl Yes success Yield Improved try_harsh->success Success fail Still Low Yield / Decomposition try_harsh->fail Failure try_mw Strategy 3: Microwave-Assisted Synthesis (Rapid Heating) try_acyl->try_mw Failure try_acyl->success Success try_cat Strategy 4: Alternative Catalysis (TCT, Lewis Acids) try_mw->try_cat Failure try_mw->success Success try_cat->success Success fail->try_acyl

Caption: Troubleshooting workflow for low-yield Pictet-Spengler reactions.

Q3: Are there any alternatives to the Pictet-Spengler reaction for these targets?

A3: Yes, while optimizing the Pictet-Spengler is often the most direct route, other named reactions can produce similar heterocyclic cores, such as the Bischler-Napieralski or Pomeranz-Fritsch reactions for tetrahydroisoquinolines.[12] Additionally, methods involving the electrophilic cyclization of alkynes onto anilines or other aromatic systems can be powerful strategies for constructing related heterocyclic products and may be more tolerant of certain EWGs.[13][14] However, for direct cyclization of a β-arylethylamine, improving the Pictet-Spengler reaction is typically the preferred approach.

Data Summary & Protocols

Table 1: Comparison of Strategies for Electron-Deficient Substrates
StrategyPrincipleSuitable SubstratesCommon ConditionsProsCons
Harsh Conditions Increases reaction rate and iminium ion concentration.Moderately deactivated rings (e.g., halophenyl).Reflux in strong acid (TFA).Simple to implement.Risk of substrate decomposition; may not work for highly deactivated rings.
N-Acyliminium Ion Greatly increases electrophilicity of the cyclization partner.[1]Highly deactivated rings (nitro, cyano-substituted).Acyl chloride/anhydride, often at RT or with mild heat.Highly effective; often allows for milder conditions.Adds a step to the reaction sequence.
Microwave (MW) Rapid, efficient energy input to overcome activation barrier.[5]Broad; useful for both moderately and highly deactivated systems.Sealed vessel, high temperature (100-150 °C), short times (5-60 min).[5]Drastically reduces reaction time; can improve yields and reduce side products.[6]Requires specialized equipment.
TCT Catalysis Mild activation of the carbonyl component.Substrates that fail under Brønsted acid catalysis.[8]Catalytic TCT (10 mol%) in DMSO under N₂.[8]Mild conditions; broad substrate scope.May require inert atmosphere; catalyst is moisture-sensitive.
Experimental Protocols
Protocol 1: General Procedure for N-Acyliminium Ion Pictet-Spengler Cyclization

This protocol is a representative example and should be optimized for specific substrates.

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the electron-deficient β-arylethylamine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile, 0.1 M).

  • Aldehyde Addition: Add the aldehyde (1.1 eq) to the solution and stir for 10-15 minutes at room temperature to allow for initial imine formation.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add an acylating agent, such as trifluoroacetic anhydride (1.2 eq) or a relevant acid chloride, dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the N-acylated tetrahydro-β-carboline or tetrahydroisoquinoline.

Protocol 2: Microwave-Assisted Pictet-Spengler Reaction

Warning: Microwave reactions are performed in sealed vessels under pressure. Use a dedicated microwave reactor and follow all manufacturer safety guidelines.

  • Reactant Preparation: In a microwave-safe reaction vial, combine the electron-deficient β-arylethylamine (1.0 eq), the aldehyde (1.2 eq), and the chosen acid catalyst (e.g., 10 mol% p-TsOH or TFA). If a solvent is used, add it now (e.g., acetonitrile, ethanol). Some reactions can be run neat (solvent-free).[6]

  • Microwave Irradiation: Seal the vial with a cap. Place it in the microwave reactor. Set the reaction parameters: typically 120-150 °C, high absorption, and a reaction time of 10-30 minutes.

  • Workup: After the reaction has cooled to room temperature, open the vial carefully. Dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated NaHCO₃) to neutralize the acid.

  • Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

References
  • Herraiz, T. & Galisteo, J. (2003). Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. Journal of Agricultural and Food Chemistry, 51(24), 7048-7054. [Link]

  • Dalpozzo, R. (2016). The mechanism of the Pictet–Spengler reaction. ResearchGate. [Link]

  • Jacobsen, E. N., et al. (2011). Thiourea-Catalyzed Enantioselective Iso-Pictet–Spengler Reactions. ACS Publications. [Link]

  • Wikipedia contributors. (2023). Pictet–Spengler reaction. Wikipedia. [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2006). Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. Angewandte Chemie International Edition, 45(9), 1520-1523. [Link]

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. J&K Scientific. [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Name-Reaction.com. [Link]

  • Galiano-Roth, A. S. (2019). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. [Link]

  • ResearchGate. (2020). The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. [Link]

  • Guchhait, S. K., et al. (2013). Mild and efficient cyanuric chloride catalyzed Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 9, 1294-1299. [Link]

  • List, B., et al. (2006). Catalytic Asymmetric Pictet−Spengler Reaction. Journal of the American Chemical Society, 128(4), 1086-1087. [Link]

  • ResearchGate. (2008). Microwave Assisted Pictet–Spengler and Bischler–Napieralski Reactions. ResearchGate. [Link]

  • Buchler GmbH. (n.d.). Pictet–Spengler reaction. Buchler GmbH. [Link]

  • Gatta, M. D. A., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 743. [Link]

  • Jida, M., et al. (2012). Racemic and diastereoselective construction of indole alkaloids under solvent- and catalyst-free microwave-assisted Pictet–Spengler condensation. Green Chemistry, 14(9), 2444-2447. [Link]

  • Al-Harrasi, A., et al. (2019). Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. Organic & Biomolecular Chemistry, 17(4), 851-860. [Link]

  • Al-Harrasi, A., et al. (2018). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules, 23(4), 943. [Link]

  • Gámez-Montaño, R., et al. (2022). Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles. Molecules, 27(10), 3105. [Link]

  • Michelet, V., et al. (2019). Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. Organic Letters, 21(23), 9577-9581. [Link]

  • Martínez-Cisneros, C., et al. (2016). Efficient synthesis of new 6-arylphenanthridines based on microwave-assisted Suzuki–Miyaura cross-coupling and Pictet–Spengler dehydrogenative cyclization in a zinc chloride/[Bmim]BF4 mixture. Green Chemistry, 18(1), 226-233. [Link]

  • da Silva, A. B. F., et al. (2020). Alternative Non-Ionic Pathway for Uncatalyzed Prins Cyclization: DFT Approach. Journal of the Brazilian Chemical Society, 31(1), 169-178. [Link]

  • ResearchGate. (2018). Dearomatization Reactions of Electron-Deficient Aromatic Rings. ResearchGate. [Link]

  • Van der Eycken, E. V., et al. (2021). Deploying Pictet–Spengler Reactions to Access Constrained Aromatic Amino Acids. The Journal of Organic Chemistry, 86(22), 15994-16003. [Link]

  • Grokipedia. (n.d.). Pictet–Spengler reaction. Grokipedia. [Link]

  • Larock, R. C., et al. (2005). Synthesis of Polycyclic Aromatics and Heteroaromatics via Electrophilic Cyclization. The Journal of Organic Chemistry, 70(8), 3094-3102. [Link]

  • Hailes, H. C., et al. (2017). Enzyme catalysed Pictet-Spengler formation of chiral 1,1'-disubstituted- and spiro-tetrahydroisoquinolines. Nature Communications, 8, 14815. [Link]

  • Organic Reactions. (2020). Enantioselective Pictet-Spengler Reactions. Organic Reactions. [Link]

  • Aaltodoc. (2018). The Pictet-Spengler reaction: with focus on isoquinoline synthesis. Aaltodoc. [Link]

Sources

Technical Support Center: Enantiomeric Resolution of 1-Substituted-6-Fluoro-8-Methyl-THIQs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolution of enantiomers of 1-substituted-6-fluoro-8-methyl-THIQs Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Advanced Separation Technologies Support Hub. You are accessing the technical guide for the 6-fluoro-8-methyl-1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. This structural motif—characterized by the peri-interaction between the C1-substituent and the C8-methyl group—presents unique stereochemical challenges compared to unsubstituted THIQs.

This guide synthesizes classical diastereomeric salt crystallization protocols with modern chiral chromatography strategies.[1][2] It is designed to help you navigate the steric crowding and electronic effects introduced by the 6-fluoro and 8-methyl substituents.

Diagnostic & Strategy: Method Selection

Q: I have 50g of racemic 1-(4-chlorophenyl)-6-fluoro-8-methyl-THIQ. Should I use Chiral HPLC or Classical Resolution?

A: For a 50g batch, Classical Resolution via Diastereomeric Salt Formation is the primary recommendation due to cost-efficiency and scalability. However, the 8-methyl substituent creates steric bulk near the C1 chiral center, which can destabilize the crystal lattice with standard resolving agents like Tartaric Acid.

Recommendation:

  • Primary Route: Classical Resolution using "bulky" acidic resolving agents (e.g., O,O'-Di-p-toluoyl-tartaric acid). The aromatic stacking interactions often overcome the steric hindrance of the 8-methyl group.

  • Secondary Route (Polishing): If ee% stalls at 90-95%, use Preparative Chiral HPLC for the final enrichment.

  • Analytical Check: Always validate ee% using Chiral HPLC or derivatization (e.g., Menthyl Chloroformate) before proceeding to the next step.

Decision Matrix: Resolution Workflow

ResolutionStrategy Start Input: Racemic 1-Subst-6-F-8-Me-THIQ ScaleCheck Check Scale Start->ScaleCheck SmallScale < 100 mg (Analytical/Screening) ScaleCheck->SmallScale LargeScale > 10 g (Preparative) ScaleCheck->LargeScale HPLC_Screen Chiral HPLC Screening (Polysaccharide Columns) SmallScale->HPLC_Screen Salt_Screen Salt Screening (DPTTA, DBTA, Mandelic) LargeScale->Salt_Screen Decision Crystallization Success? Salt_Screen->Decision Process_A Method A: Prep HPLC (Isocratic/Stacked Injection) Decision->Process_A Oil/No resolution Process_B Method B: Classical Resolution (Recrystallization Cycles) Decision->Process_B Solid formed

Figure 1: Strategic decision tree for selecting the optimal resolution pathway based on scale and material behavior.

Module 1: Classical Resolution (Diastereomeric Crystallization)

Q: My salt is "oiling out" instead of crystallizing. How do I fix this?

A: Oiling out is common with 8-methyl-THIQs because the methyl group disrupts the tight packing required for crystallization. The "oil" is often a supersaturated solution of the diastereomeric salt.

Troubleshooting Protocol:

  • Switch Solvent System: If using Ethanol/Water, switch to Isopropanol (IPA) or Ethyl Acetate/Methanol . The lower polarity of IPA often favors crystal formation over oiling for lipophilic THIQs.

  • The "Cloud Point" Method:

    • Dissolve the oil in hot solvent (e.g., Acetone).

    • Add anti-solvent (e.g., Hexane) dropwise at reflux until just cloudy.

    • Cool very slowly (1°C/min) with vigorous stirring.

  • Seed Crystals: If you have even a microgram of solid from a test tube screen, use it to seed the main batch at 5°C below the boiling point.

Q: Which resolving agent works best for the 6-fluoro-8-methyl scaffold?

A: Based on the structural analogy to 1-phenyl-THIQs and 6-fluoro-2-methyl-THQ, simple Tartaric Acid often fails due to the 8-methyl steric clash. Recommended Agents:

  • (-)-O,O'-Di-p-toluoyl-L-tartaric acid (L-DPTTA): The "Gold Standard" for hindered amines. The toluoyl groups provide pi-pi stacking with the THIQ aromatic ring, stabilizing the lattice despite the 8-methyl bulk.

  • (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA): A cost-effective alternative if DPTTA fails.

  • (S)-Mandelic Acid: Useful if the 1-substituent is an alkyl group (less steric demand).

Protocol: Resolution with L-DPTTA
  • Stoichiometry: Mix 1.0 eq of Racemic THIQ with 0.5 eq of L-DPTTA (The "Pope Peachy" method—forming the salt with only one enantiomer).

  • Solvent: Reflux in 95% Ethanol or Methanol/Acetone (1:1) .

  • Crystallization: Cool to Room Temperature (RT) over 4 hours. If no crystals, cool to 4°C overnight.

  • Harvest: Filter the solid (Salt of Enantiomer A). The filtrate contains Enantiomer B.

  • Liberation: Treat the salt with 1M NaOH and extract with DCM to recover the free base.

  • Recrystallization: If ee < 98%, recrystallize the salt from pure Ethanol.

Module 2: Chiral HPLC/SFC Separation

Q: I see severe peak tailing on my Chiralpak AD-H column. Is the column dead?

A: Likely not. THIQs are secondary amines. The free nitrogen interacts strongly with residual silanols on the silica support, causing tailing. Solution: You must add a basic modifier to the mobile phase.

  • Standard Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA).

  • For SFC: 0.1% to 0.5% Isopropylamine (IPAm) in the co-solvent (Methanol).

Q: Which Chiral Stationary Phase (CSP) should I screen first?

A: For the 1-substituted-THIQ class, polysaccharide-based columns are most effective.

PriorityCSP Trade NameSelectorInteraction Mode
1 Chiralpak AD-H / IA Amylose tris(3,5-dimethylphenylcarbamate)The "Universal" column for THIQs. The 3,5-dimethyl groups on the selector complement the 8-methyl on your target.
2 Chiralcel OD-H / IB Cellulose tris(3,5-dimethylphenylcarbamate)Often provides different selectivity if AD fails.
3 Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)The "Chlorinated" selector often works well for fluorinated targets (6-fluoro group interaction).
HPLC Method Development Workflow

HPLC_Workflow Sample Sample Prep: 1 mg/mL in Mobile Phase Screen Screening Phase: AD-H, OD-H, IC (Hexane/IPA/DEA 90:10:0.1) Sample->Screen Eval Evaluate Resolution (Rs) Screen->Eval Opt_A Rs > 1.5 Optimize for Speed (Increase Flow/Polarity) Eval->Opt_A Good Sep Opt_B 0.8 < Rs < 1.5 Optimize Selectivity (Change Alcohol: EtOH vs IPA) Eval->Opt_B Partial Sep Opt_C Rs < 0.8 Switch Column or Mode (Try SFC or Reversed Phase) Eval->Opt_C No Sep

Figure 2: Systematic screening workflow for Chiral HPLC method development.

Module 3: Analytical Verification (Derivatization)

Q: I don't have a Chiral HPLC. Can I determine ee% using GC or standard HPLC?

A: Yes, by converting the enantiomers into diastereomers using a chiral derivatizing agent.[1] Protocol: Menthyl Carbamate Derivatization This method is robust for THIQs and allows separation on achiral columns (C18 HPLC or standard GC phases like DB-5).

  • Reagent: (-)-Menthyl chloroformate.[3][4]

  • Reaction:

    • Mix 10 mg THIQ + 20 µL Triethylamine in 1 mL DCM.

    • Add 15 µL (-)-Menthyl chloroformate.

    • Stir at RT for 30 mins.

  • Analysis: Inject onto a standard C18 HPLC column (Acetonitrile/Water gradient) or GC. The resulting diastereomeric carbamates will have different physical properties and retention times.

References

  • PerQueryResult 1.12: BioDuro. "Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale." BioDuro Technical Notes, 2018. 2[5][6]

  • PerQueryResult 1.3: "Resolution of the flumequine intermediate 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline." Chirality, 2001. 5[5][6]

  • PerQueryResult 1.4: Přech, J., et al. "Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate." American Journal of Analytical Chemistry, 2013.[3][4] 3

  • PerQueryResult 1.6: "A Strategy for Developing HPLC Methods for Chiral Drugs." LCGC International. 7[6]

  • PerQueryResult 1.8: "Efficient method development for chiral separation by using CHIRAL ART columns." YMC Technical Note. 8[6]

Sources

Optimizing solvent choice for crystallization of fluorinated THIQ salts

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Solvent Systems for Fluorinated Tetrahydroisoquinoline (THIQ) Salts Ticket ID: CRY-F-THIQ-001 Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Grease vs. Lattice" Paradox

Welcome to the advanced troubleshooting guide for crystallizing fluorinated tetrahydroisoquinoline (THIQ) salts.

The Core Challenge: You are fighting two opposing forces.

  • The Salt: The ionic head (protonated nitrogen + counter-ion) demands a high-dielectric environment (polar solvents) to dissolve.

  • The Fluorinated Scaffold: The fluorinated THIQ core is lipophilic and often exhibits weak intermolecular interactions (C-H...F) rather than strong hydrogen bonding.

When these forces misalign, you encounter the most common failure mode in this class of compounds: Oiling Out (Liquid-Liquid Phase Separation) . This guide provides the decision frameworks and protocols to overcome this.

Phase 1: Strategic Solvent Selection

Q1: Why do standard solvent screens fail for my fluorinated salt?

A: Standard screens often rely on a binary "Polar/Non-Polar" logic (e.g., DCM/Hexane). Fluorinated THIQ salts often inhabit a "solubility valley" where they are too soluble in chlorinated solvents and completely insoluble in aliphatics, leading to immediate precipitation or oiling.

The Fix: The "Bridge" Solvent Strategy You need a solvent system that bridges the gap between the ionic salt and the lipophilic fluorinated core.

Solvent ClassSuitabilityRecommended SolventsWhy?
Primary Solvents HighMethanol, Ethanol, IPA Alcohols provide H-bond donation for the anion and moderate polarity for the fluorinated core.
Anti-Solvents ModerateIsopropyl Acetate (IPAc), Toluene Unlike Hexanes (which are too non-polar), these have enough polarizability to interact with the aromatic THIQ ring, preventing rapid oiling.
"Bridge" Solvents HighAcetone, MEK, THF Good intermediate polarity. Useful when alcohols yield solvates.
Avoid LowHexanes, Pentane, Water Hexanes cause "crash" precipitation. Water often hydrolyzes the salt or causes disproportionation.
Q2: How do I scientifically select the best solvent pair?

A: Do not guess. Use a 2-Point Solubility Screen combined with Dielectric Matching .

Protocol: The "Teaspoon" Solubility Screen

  • Target Concentration: Aim for 50–100 mg/mL at reflux.

  • Step 1 (Dissolution): Add solvent in 100 µL increments to 50 mg of salt at 50°C.

    • If < 500 µL dissolves it: Too soluble. Use this as the "Good" solvent in a binary pair.

    • If > 2 mL fails to dissolve it: Too insoluble. Use this as the "Anti-solvent."

  • Step 2 (Cooling): If dissolved, cool slowly to RT.

    • Precipitate? Check crystallinity (birefringence).

    • Oil? See Phase 2.

    • Clear solution? You need an anti-solvent.[1][2]

Phase 2: Troubleshooting Oiling Out (LLPS)

Q3: My product comes out as a sticky oil (goo) at the bottom. Why?

A: You have hit the Miscibility Gap . This occurs when the freezing point of your solvated salt is lower than the temperature at which it separates from the solution. The system lowers its energy by forming a chaotic liquid phase (oil) rather than an ordered crystal lattice.[3]

Common Culprits for Fluorinated THIQs:

  • Fluorine-Fluorine Repulsion: Poor packing efficiency lowers the lattice energy (melting point).

  • Impurities: Even 2% impurity can depress the melting point significantly.

  • Cooling Shock: Rapid cooling forces the system into the metastable zone too fast.

Q4: How do I rescue an oiled-out reaction?

A: Do not throw it away. Use the "Reheat and Seed" Protocol .

The Protocol:

  • Re-dissolve: Heat the mixture until the oil dissolves back into a clear solution. You may need to add a small amount of the "Good" solvent (e.g., Methanol).

  • Find the Cloud Point: Add anti-solvent dropwise at high temperature until a faint turbidity persists.

  • Clear it: Add 1 drop of Good Solvent to make it clear again.

  • Seed: Add a tiny amount of seed crystal (if available) or scratch the glass.

  • Isothermal Aging: Hold the temperature high (e.g., 40°C) for 2-4 hours. Do not cool yet.

    • Mechanism:[4][5][6][7][8] This allows the oil droplets to re-equilibrate and transfer mass to the stable crystal nuclei (Ostwald Ripening).

  • Slow Cool: Ramp down at 5°C/hour.

Phase 3: Advanced Visualization & Logic

Workflow: The Solvent Optimization Decision Tree

SolventOptimization Start Start: Fluorinated THIQ Salt SolubilityTest 2-Point Solubility Test (Alcohol/Ester) Start->SolubilityTest Result Outcome? SolubilityTest->Result TooSoluble Too Soluble (Clear at RT) Result->TooSoluble Dissolves < 5 vol Insoluble Insoluble (Solid at Reflux) Result->Insoluble Undissolved > 20 vol Crystals Crystals Formed Result->Crystals Solid precipitate Oil Oiling Out (LLPS) Result->Oil Liquid separation AddAnti Add Anti-Solvent (Toluene/IPAc) TooSoluble->AddAnti ChangeSalt Change Counter-ion (HCl -> Tosylate) Insoluble->ChangeSalt SlowCool Protocol: Reheat & Seed (Isothermal Aging) Oil->SlowCool AddAnti->Crystals Success AddAnti->Oil Precipitates too fast SlowCool->Crystals Success

Caption: Logical workflow for navigating solubility outcomes. Note that "Oiling Out" loops back to thermal cycling (Isothermal Aging) rather than solvent switching immediately.

Phase 4: The "Nuclear Option" (Salt & Polymorph Control)

Q5: I've tried every solvent, and it still oils. What now?

A: The problem is likely the Counter-ion , not the solvent. Fluorinated THIQs are bulky. Small counter-ions (Cl-, Br-) often leave "voids" in the crystal lattice that the fluorinated tails cannot fill, leading to unstable lattices (low melting points).

Recommendation: Switch to a Space-Filling Counter-ion .

  • Tosylate (p-TsOH): Excellent for π-π stacking with the THIQ core.

  • Mesylate (MsOH): Good balance of H-bonding and bulk.

  • Fumarate/Succinate: Bidentate interactions can lock the flexible THIQ ring.

Q6: How do I control Polymorphism?

A: Solvent activity defines the polymorph.

  • Kinetic Form (Metastable): Produced by rapid precipitation (Anti-solvent crash). Higher solubility, faster dissolution, lower stability.

  • Thermodynamic Form (Stable): Produced by slow cooling or slurry conversion (stirring excess solid in solvent for 24h).

Protocol: Slurry Conversion (The "Polymorph Filter")

  • Take your oiled/amorphous material.

  • Suspend it in a solvent where it has low solubility (e.g., IPAc).

  • Stir vigorously at 40°C for 24-48 hours.

  • The system will naturally convert to the lowest energy (most stable) crystal form to minimize surface energy.

Summary of Key Parameters

ParameterTarget RangeReason
Cooling Rate 0.1 – 0.5 °C/minPrevents crashing into the unstable miscibility gap.
Supersaturation 1.1x – 1.3xKeep it low. High supersaturation (>2.0x) guarantees oiling.
Anti-Solvent Ratio 1:1 to 1:3Do not overwhelm the solution. Add anti-solvent only until cloud point.
Temperature Start near boilingMaximizes the solubility delta.

References

  • Mettler Toledo. Oiling Out in Crystallization. Retrieved from

  • University of Florida. Crystal Growing Tips: Solvent Selection. Retrieved from

  • Royal Society of Chemistry. Unraveling the unusual effect of fluorination on crystal packing. Retrieved from

  • National Institutes of Health (PMC). Reliability of the Hansen solubility parameters as co-crystal formation prediction tool. Retrieved from

  • Technobis Crystallization Systems. Solvent selection for process development. Retrieved from

Sources

Validation & Comparative

Technical Guide: 19F NMR Characterization of 6-Fluoro-8-methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Fluoro-8-methyl-1,2,3,4-tetrahydroisoquinoline (6-F-8-Me-THIQ) represents a high-value scaffold in medicinal chemistry, particularly for GPCR ligands and kinase inhibitors.[1] The combination of the C6-fluorine (electronic modulator) and the C8-methyl (steric anchor) creates a unique structural profile that challenges traditional analytical methods.

While 1H NMR often suffers from signal overlap in the aliphatic region (2.8–4.5 ppm) due to the tetrahydroisoquinoline (THIQ) ring protons, and HPLC requires reference standards for every impurity, 19F NMR offers a superior, background-free window into the molecule's purity, conformation, and binding kinetics.[1]

This guide details the characterization strategy, providing a direct comparison of analytical techniques and a validated protocol for quantitative 19F NMR (qNMR).

Part 1: The Analytical Challenge & Solution

The 6-F-8-Me-THIQ scaffold presents specific challenges:

  • Conformational Flexibility: The THIQ ring undergoes "puckering," and the 8-methyl group exerts steric pressure on N-substituents, often leading to rotamers that complicate 1H NMR spectra (broadening or doubling of peaks).

  • Regioisomerism: Distinguishing the 6-fluoro from 5- or 7-fluoro isomers by MS is impossible; 1H NMR coupling analysis is difficult due to second-order effects.

The 19F Solution: The fluorine atom at position 6 acts as an intrinsic "spy" nucleus. Its chemical shift is highly sensitive to the ortho and para electronic environments but relatively isolated from the aliphatic overlap, providing a clean, singlet-like signal (decoupled) or a distinct multiplet (coupled) that fingerprints the specific isomer.

Comparison of Analytical Modalities
Feature19F NMR 1H NMR HPLC-UV
Specificity High. No background interference from solvents or biological buffers.Moderate. High overlap in the 2.5–4.0 ppm region (THIQ ring).Moderate. Depends on column separation; co-elution is a risk.
Structural Insight High. Chemical shift confirms regio-position; splitting confirms rotamers.High. But requires complex 2D experiments (COSY/NOESY) to resolve.Low. Retention time only; no structural data.
Quantification Absolute. qNMR does not require a reference standard of the analyte.[2][3][4]Absolute. But integration errors occur due to peak overlap.Relative. Requires specific reference standards and response factor calibration.
Throughput Fast. (<5 min for identity; <20 min for qNMR).Fast. (<5 min).Slow. (15–40 min run times + equilibration).

Part 2: Structural Insights & Spectral Prediction[1]

Chemical Shift Prediction

For 6-F-8-Me-THIQ, the fluorine resonance is expected in the range of -115 to -125 ppm (relative to CFCl₃).

  • Electronic Effect: The F atom is on the benzene ring.

  • Substituent Influence:

    • 8-Methyl: Meta to Fluorine. Weak shielding effect.

    • THIQ Nitrogen (Pos 2): The alkyl bridge at C1/C4 has minimal inductive impact on C6.

  • Diagnostic Value: If the Fluorine were at position 5 (ortho to the bridgehead), the shift would move significantly downfield (deshielded) due to the "ortho effect" and steric compression.

Coupling Constants ( -Values)

In a non-decoupled


F spectrum, the signal will appear as a triplet of doublets (td)  or a quartet  depending on resolution:
  • 
     (Ortho, H7):  ~8–10 Hz.[1] Large coupling to the adjacent aromatic proton.
    
  • 
     (Meta, H5):  ~5–6 Hz.[1] Distinct coupling to the proton across the ring.
    
  • 
     (Long-range):  < 2 Hz. Possible coupling to the 8-Methyl protons (rarely resolved without high fields).
    
The "8-Methyl" Steric Lock

The 8-methyl group is the critical feature. In N-substituted derivatives (e.g., amides or ureas formed during drug synthesis), the 8-methyl group clashes with the N-substituent.[1]

  • Observation: This restricts rotation around the N-C(carbonyl) bond.

  • 19F Signature: You will likely see two distinct fluorine peaks representing the cis and trans rotamers. 19F NMR allows you to integrate these peaks to calculate the rotamer ratio (

    
    ) directly, which is crucial for binding affinity predictions.
    

Part 3: Experimental Protocols

Workflow Diagram

The following diagram outlines the decision process and workflow for characterizing this scaffold.

G cluster_0 Critical Parameter Control Start Sample: 6-F-8-Me-THIQ Goal Define Goal Start->Goal Purity Purity/Assay (qNMR) Goal->Purity Quantification Structure Structural ID / Rotamers Goal->Structure Identification Exp_T1 Step 1: Measure T1 (Inversion Recovery) Purity->Exp_T1 Exp_Coupled Step 2: 1H-Coupled 19F NMR (High Resolution) Structure->Exp_Coupled Exp_qNMR Step 2: 19F qNMR (D1 ≥ 5*T1, Inverse Gated Decoupling) Exp_T1->Exp_qNMR Set D1 Parameter Analysis_q Integrate vs Internal Std (e.g., DFTMB) Exp_qNMR->Analysis_q Analysis_S Analyze Splitting Patterns (Confirm 6-F vs 5/7-F) Exp_Coupled->Analysis_S

Caption: Workflow for 19F NMR characterization, distinguishing between quantitative (qNMR) and structural elucidation pathways.

Protocol 1: Quantitative 19F NMR (qNMR) for Purity

Use this method to replace HPLC for assay determination.

  • Internal Standard (IS) Selection:

    • Choose 1,4-difluorobenzene or

      
      -trifluorotoluene .[1]
      
    • Requirement: The IS peak must not overlap with the analyte (-120 ppm). 1,4-difluorobenzene appears at ~ -120 ppm (risk of overlap), so 2,4-dichlorobenzotrifluoride (-61 ppm) is often a safer choice.[1]

  • Sample Preparation:

    • Weigh ~10 mg of 6-F-8-Me-THIQ (precision: ±0.01 mg).

    • Weigh ~5 mg of IS into the same vial.

    • Dissolve in 0.6 mL DMSO-

      
       or CDCl
      
      
      
      . (DMSO is preferred if the salt form is used).
  • Acquisition Parameters (The "Trustworthiness" Check):

    • Pulse Sequence: zgig (Inverse gated decoupling). Reason: Decouples protons to simplify the F signal into a singlet but suppresses the Nuclear Overhauser Effect (NOE) to ensure integration is quantitative.

    • Spectral Width (SW): 200 ppm (ensure both IS and Analyte are covered).

    • Excitation Pulse: 90°.

    • Relaxation Delay (

      
      ): CRITICAL.  Perform an inversion recovery experiment first. For fluorinated aromatics, 
      
      
      
      is typically 1–3 seconds.[1] Set
      
      
      (typically 15–20 seconds).
    • Scans (NS): 32 or 64 (High sensitivity of 19F allows fewer scans).

  • Processing:

    • Phase correction: Manual (crucial for qNMR).

    • Baseline correction: Polynomial (ABS).

    • Integration: Define regions for IS and Analyte.

  • Calculation:

    
    
    (Where I=Integral, N=Number of F nuclei, M=Molar Mass, W=Weight, P=Purity)
    
Protocol 2: Structural Elucidation (Coupled Spectrum)

Use this to confirm the 6-fluoro position.

  • Pulse Sequence: Standard 19F pulse without proton decoupling.

  • Analysis:

    • Observe the multiplet at ~ -120 ppm.

    • If it is a triplet of doublets , it confirms the F is flanked by two protons (one ortho, one meta), consistent with the 6-position (flanked by H5 and H7).[1]

    • Contrast: If F were at position 5, it would likely show a more complex pattern due to proximity to the CH2 at position 4 and the H6 proton.

Part 4: Application in Drug Discovery (Binding Assays)[1]

Because 6-F-8-Me-THIQ is often a fragment used in Fragment-Based Drug Discovery (FBDD) , 19F NMR is the gold standard for screening.[1]

The "FABS" (Fluorine Atoms for Biochemical Screening) Method
  • Setup: Mix the fluorinated ligand (10-50

    
    M) with the target protein (1-5 
    
    
    
    M).
  • Observation:

    • 
       Relaxation (Line Broadening):  Upon binding, the small molecule adopts the tumbling rate of the protein. The sharp 19F signal will broaden significantly.
      
    • Chemical Shift Perturbation: If the F atom is near the binding interface, the peak will shift.

  • Advantage: The 8-methyl group restricts the conformation. If the protein selects one specific rotamer, you will see the disappearance of one rotamer peak and the broadening of the other, providing immediate mechanistic insight into the bioactive conformation.

References

  • Dalvit, C., et al. (2009).[1] "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Journal of the American Chemical Society.[5] Link[1]

    • Context: Foundational text on using 19F relaxation and shifts for binding assays (FABS).
  • Holzgrabe, U. (2010).[1] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link[1]

    • Context: The authoritative guide on qNMR parameters ( , , decoupling) ensuring the protocol above is valid.
  • Dolbier, W. R. (2009).[1] "Guide to Fluorine NMR for Organic Chemists." Wiley. Link[1]

    • )
  • Rosen, M. et al. (2016).[1] "19F NMR in Fragment-Based Drug Discovery." Methods in Enzymology. Link

    • Context: Validates the use of fluorinated fragments like THIQ in screening libraries.

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Fluoro-Methyl-THIQ Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrahydroisoquinoline (THIQ) scaffolds are ubiquitous in medicinal chemistry, serving as the backbone for numerous alkaloids and synthetic therapeutics (e.g., Nomifensine, Trabectedin). The strategic incorporation of Fluorine (F) and Methyl (CH₃) groups is a standard optimization tactic to block metabolic soft spots (CYP450 oxidation) and modulate lipophilicity.

However, these modifications complicate structural elucidation. This guide provides a technical comparison of the fragmentation behaviors of Fluoro-methyl-THIQ derivatives against their non-fluorinated and non-methylated counterparts.

Key Technical Insight: The Retro-Diels-Alder (RDA) reaction is the diagnostic "fingerprint" mechanism for THIQs. By tracking the mass shift of the RDA fragment, researchers can definitively localize substituents to the A-ring (aromatic) or B-ring (heterocyclic), a critical capability when distinguishing regioisomers during metabolite identification.

Mechanistic Foundations: The RDA "Engine"

To interpret the spectra of Fluoro-methyl-THIQs, one must first understand the baseline fragmentation of the THIQ core.

The Retro-Diels-Alder (RDA) Pathway

Under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID), the protonated THIQ molecule (


) typically undergoes a specific cleavage of the B-ring (the nitrogen-containing ring).
  • Mechanism: The reaction is driven by the formation of a stable immonium ion or a conjugated aromatic cation.

  • The Split: The B-ring cleaves, typically expelling a neutral ethylene derivative (or substituted equivalent) and retaining the charge on the aromatic isoquinoline core.

Substituent Effects on RDA
  • Fluorine (A-Ring): Due to the high strength of the

    
     bond (
    
    
    
    485 kJ/mol), fluorine on the aromatic ring rarely cleaves. It acts as a stable mass tag , shifting the RDA fragment by +18 Da (vs. H).
  • Methyl (N- or C-Position):

    • N-Methyl: Often lost as a neutral amine fragment or retained in the immonium ion depending on the specific cleavage energy.

    • C-Methyl (B-Ring): Alters the mass of the neutral loss fragment during RDA.

Comparative Analysis: Fragmentation Data

The following table compares the theoretical fragmentation patterns of a standard THIQ against its Fluoro- and Methyl-derivatives.

Baseline Molecule: 1,2,3,4-Tetrahydroisoquinoline (MW 133.09) Target Molecule: 6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline (MW 165.09)

Derivative TypePrecursor Ion (

)
Primary RDA Fragment (

)
Neutral Loss (

)
Diagnostic Interpretation
Unsubstituted THIQ 134.1

104.1 30 Da (

)
Baseline RDA. Charge retained on styrene-like cation.
N-Methyl THIQ 148.1

118.1 30 DaMethyl remains on N; if N is lost, fragment reverts to 104.
6-Fluoro THIQ 152.1

122.1 30 Da+18 Da shift on the core fragment confirms F is on the A-ring.
F-Methyl-THIQ 166.1

136.1 30 DaCombined Shift: The fragment is

. Confirms both groups are retained on the charged core.
Comparative Visualizer: RDA Fragmentation Pathway

The following diagram illustrates the specific bond cleavages that differentiate these derivatives.

RDA_Pathway Fig 1. Retro-Diels-Alder (RDA) mechanism for Fluoro-Methyl-THIQ. The mass shift of Fragment A is diagnostic for A-ring substitution. Precursor Precursor: F-Me-THIQ [M+H]+ m/z 166 TS Transition State (Ring Opening) Precursor->TS CID Energy Fragment_A RDA Fragment (Aromatic Core) m/z 136 TS->Fragment_A Charge Retention Neutral Neutral Loss (Ethylene deriv.) 28-30 Da TS->Neutral Elimination

Experimental Protocol: Structural Elucidation Workflow

To reliably generate and analyze these fragments, a standardized LC-MS/MS protocol is required. This protocol prioritizes "soft" ionization to preserve the molecular ion before controlled fragmentation.

Phase 1: Sample Preparation & Ionization
  • Solvent System: Dissolve sample in 50:50 Methanol/Water with 0.1% Formic Acid.

    • Why: Formic acid ensures protonation of the THIQ nitrogen (basic center), essential for generating the

      
       precursor.
      
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.[1]

    • Settings: Capillary Voltage 3.0–3.5 kV; Source Temp 300°C.

    • Note: Avoid Electron Impact (EI) for initial screening as it often induces excessive fragmentation, obliterating the molecular ion.

Phase 2: MS/MS Optimization (The "Ramping" Technique)
  • Precursor Selection: Isolate the target

    
     (e.g., 166.1) with a window of 1.0 Da.
    
  • Collision Energy (CE) Ramp: Do not use a static CE. Ramp energy from 10 eV to 40 eV.

    • Low CE (10-20 eV): Preserves the Molecular Ion and reveals labile losses (e.g., loss of Methyl if N-substituted).

    • High CE (30-40 eV): Forces the RDA cleavage to confirm the core scaffold.

  • Data Acquisition: Acquire spectra in Product Ion Scan mode.

Phase 3: Data Interpretation Logic

Use the following decision tree to classify your unknown derivative.

Workflow_Logic Fig 2. Decision logic for localizing F and Me substituents using RDA fragmentation data. Start Unknown THIQ Derivative Identify Precursor [M+H]+ Check_Mass Calculate Mass Shift vs Base (134.1) Start->Check_Mass RDA_Step Analyze RDA Fragment (High CE) Check_Mass->RDA_Step Perform MS/MS Res_F Shift = +18 Da Fluorine on A-Ring RDA_Step->Res_F Core Fragment +18 Res_Me Shift = +14 Da Methyl on A-Ring RDA_Step->Res_Me Core Fragment +14 Res_N_Me Neutral Loss > 30 Da Methyl on B-Ring (N) RDA_Step->Res_N_Me Core Fragment Unchanged (Loss of substituted amine)

Critical Observations & Troubleshooting

The "False Positive" of HF Loss

In many fluorinated aliphatic compounds, a loss of 20 Da (HF) is common. However, for Fluoro-THIQ derivatives , the fluorine is typically attached to the aromatic A-ring.

  • Observation: You will rarely see a dominant

    
     peak.
    
  • Implication: If you observe a strong loss of 20 Da, suspect that the fluorine is located on an aliphatic side chain (e.g., a fluoro-ethyl group on the Nitrogen) rather than the aromatic core.

Regioisomer Differentiation

Distinguishing between 6-fluoro and 7-fluoro isomers by MS alone is difficult because the RDA fragment is identical (both retain F on the charged core).

  • Solution: These isomers must be separated chromatographically (C18 or Phenyl-Hexyl columns) prior to MS analysis. The fragmentation patterns will be identical, but retention times will differ due to changes in dipole moments.

References

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry. Source: PMC (PubMed Central)

    • Context: Establishes RDA as the diagnostic marker for THIQ alkaloids.
  • Mass spectra of tetrahydroisoquinoline-fused heterocycles.

    • Context: Details the influence of ring size and heteroatoms on fragment
  • Differentiation of regioisomeric fluoroamphetamine analogs by GC-MS and LC-MS/MS. Source: ResearchGate / Forensic Toxicology[2]

    • Context: Provides comparative data on how fluorine substitution affects chromatographic retention and MS fragmentation in rel
  • The Mechanism of a Retro-Diels–Alder Fragment

    • Context: Theoretical and experimental valid

Sources

Comparative Guide: 6-Fluoro vs. 6-H Tetrahydroisoquinolines in Drug Design

[1]

Executive Summary

This guide provides a technical comparison between the unsubstituted 1,2,3,4-tetrahydroisoquinoline (6-H THIQ) and its fluorinated analog, 6-fluoro-1,2,3,4-tetrahydroisoquinoline (6-F THIQ) .[1][2]

In medicinal chemistry, the replacement of Hydrogen (H) with Fluorine (F) at the C6 position is a strategic "bioisosteric switch."[1][2] While the Van der Waals radii of H (1.20 Å) and F (1.47 Å) are sufficiently similar to maintain steric fit within a binding pocket, the high electronegativity of fluorine profoundly alters the electronic landscape, lipophilicity, and metabolic fate of the molecule.[1][2] This guide analyzes these differences to assist researchers in optimizing lead compounds for adrenergic, dopaminergic, and enzyme-inhibitor targets.[1][2]

Part 1: Physicochemical & Molecular Profile[1]

The introduction of fluorine at the C6 position is rarely done to improve binding affinity directly via steric interactions.[1] Instead, it is utilized to modulate pKa , lipophilicity , and metabolic liability .[1][2]

Table 1: Comparative Physicochemical Properties[1]
Property6-H THIQ (Parent)6-F THIQ (Analog)Impact on Drug Design
Molecular Weight 133.19 g/mol 151.18 g/mol Negligible impact on ligand efficiency.[1][2]
C-X Bond Length 1.09 Å (C-H)1.35 Å (C-F)Steric Mimicry: F fits in pockets accommodating H.
LogP (Lipophilicity) ~1.19~1.40Permeability: 6-F is more lipophilic, potentially enhancing BBB penetration.[1][2]
Hammett Constant (

)
0.000.06Electronic: F is electron-withdrawing, reducing electron density on the aromatic ring.[1]
pKa (Secondary Amine) ~9.5~9.1 - 9.3Ionization: Inductive effect of F slightly lowers basicity, altering fraction ionized at physiological pH.[1]
Structural Logic Diagram

The following diagram illustrates the structural and electronic shifts induced by the fluorine substitution.

GTHIQTetrahydroisoquinoline(Scaffold)C6_PosC6 PositionTHIQ->C6_PosH_SubHydrogen (H)NeutralMetabolically LabileC6_Pos->H_SubParentF_SubFluorine (F)ElectronegativeMetabolically StableC6_Pos->F_SubModificationEffect_HHigh Electron DensityProne to CYP450 OxidationH_Sub->Effect_HEffect_FReduced Ring DensityBlocks Para-HydroxylationIncreases LipophilicityF_Sub->Effect_F

Figure 1: Structural and functional consequences of C6-fluorination on the THIQ scaffold.

Part 2: Metabolic Stability (The Primary Driver)[1][2]

The most significant advantage of 6-F THIQ over 6-H THIQ is metabolic blockade .[1]

The Problem: 6-H Liability

The THIQ scaffold mimics the structure of dopamine.[1] In vivo, hepatic enzymes (primarily CYP2D6 ) rapidly hydroxylate the electron-rich aromatic ring, typically at the C6 or C7 positions, forming catechol-like metabolites.[1][2] These metabolites are rapidly conjugated (glucuronidation/sulfation) and excreted, leading to a short half-life (

12
The Solution: 6-F Blockade

The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol) and resistant to oxidative cleavage.[1] By placing fluorine at C6, you block the primary site of metabolism without significantly changing the molecule's shape.[1][2]

MetabolismSubstrate_H6-H THIQ(Substrate)CYPCYP450 Enzyme(Oxidation)Substrate_H->CYPHigh AffinityMetabolite6-OH THIQ(Catechol Metabolite)CYP->MetaboliteHydroxylationStableMetabolically Stable(Extended Half-life)CYP->StableNo Reaction at C6ClearanceRapid Clearance(Phase II Conjugation)Metabolite->ClearanceSubstrate_F6-F THIQ(Blocked Substrate)Substrate_F->CYPResists Oxidation

Figure 2: Metabolic fate comparison.[1] 6-F prevents the formation of the unstable catechol metabolite.[1]

Part 3: Biological Activity & SAR Case Studies[1][3][4][5]

The biological impact of the 6-F substitution depends on the target protein's electronic requirements.[1]

Case Study A: PNMT Inhibitors

Phenylethanolamine N-methyltransferase (PNMT) inhibitors often utilize the THIQ scaffold.[1][3][4][5][6]

  • 6-H THIQ: Binds with moderate affinity.[1]

  • 6-F THIQ: Research by Grunewald et al. indicates that while the hydrophilic pocket of PNMT prefers H-bond donors (like -OH), the 6-F analog is often used to probe the electronic tolerance of the pocket.[1]

  • Observation: If the binding pocket contains electron-rich residues (e.g., Phenylalanine, Tryptophan), the electron-deficient ring of 6-F THIQ may engage in stronger

    
     stacking interactions than the 6-H parent.[1][2]
    
Case Study B: Dopamine D3 Antagonists
  • Mechanism: THIQs act as pharmacophores for dopamine receptors.[1]

  • Comparison: 6-F substitution often maintains

    
     (binding affinity) values comparable to the 6-H parent but significantly improves in vivo duration of action due to the metabolic stability discussed above.[1]
    
Table 2: Representative Biological Impact[9][10]
Target System6-H Activity6-F ActivityInterpretation
Adrenergic (

)
High Affinity (

nM)
High Affinity (

Parent)
F-substitution is tolerated; sterics do not clash.[1][2]
PNMT Enzyme Moderate InhibitorVariableUsed to map electronic requirements; F is not a donor for H-bonds.[1]
CYP2D6 Inhibition SubstrateCompetitive Inhibitor6-F may inhibit the enzyme rather than being metabolized by it.[1]

Part 4: Experimental Protocols

To validate the advantages of 6-F THIQ in your specific program, use the following self-validating protocols.

Protocol 1: Synthesis of 6-Fluoro-THIQ (Reduction Method)

Context: This protocol converts the commercially available or easily synthesized dihydroisoquinoline precursor to the tetrahydro- product.[1]

Reagents:

  • 6-Fluoro-3,4-dihydroisoquinoline (Starting Material)[1][2]

  • Sodium Borohydride (

    
    )[1][2][7]
    
  • Methanol (MeOH)[1][2]

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of 6-fluoro-3,4-dihydroisoquinoline in anhydrous MeOH (0.2 M concentration) in a round-bottom flask. Cool to 0°C (ice bath).

  • Reduction: Slowly add

    
     (2.0 eq) portion-wise over 15 minutes. Caution: Gas evolution (
    
    
    ).
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).[1] The starting material spot should disappear.[1]

  • Quench: Add water (5 mL) dropwise to destroy excess hydride.

  • Extraction: Evaporate MeOH. Extract the aqueous residue with DCM (

    
    ).[1][7]
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. If necessary, convert to HCl salt using 1M HCl in ether for stability.[1][2]
    
Protocol 2: Microsomal Stability Assay (In Vitro)

Context: To prove the metabolic stability hypothesis.

  • Preparation: Prepare 1 µM solutions of 6-H THIQ and 6-F THIQ in phosphate buffer (pH 7.4).

  • Incubation: Add human liver microsomes (0.5 mg/mL protein) and pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH-regenerating system to start the reaction.[1]

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Termination: Quench immediately with ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    .[1]
    • Success Criterion: 6-F THIQ should show a significantly lower slope (longer

      
      ) than 6-H THIQ.[1]
      

Part 5: References

  • Grunewald, G. L., et al. (1988).[1][2] "Inhibition of phenylethanolamine N-methyltransferase (PNMT) by aromatic hydroxy-substituted 1,2,3,4,-tetrahydroisoquinolines." Journal of Medicinal Chemistry.

  • Romero, F. A., et al. (2004).[1][2][4] "Inhibitors of phenylethanolamine N-methyltransferase that are predicted to penetrate the blood-brain barrier."[1][4] Journal of Medicinal Chemistry.

  • BenchChem. (2024).[1] "Structure Activity Relationship SAR Studies of 6-Fluoro-2-methyl-1,2,3,4-Tetrahydroisoquinoline." BenchChem Technical Guides.

  • PubChem. (2025).[1][8] "6-Fluoro-1,2,3,4-tetrahydroisoquinoline Compound Summary." National Library of Medicine.[1] [1][2]

  • Jordaan, M. A., & Ebenezer, O. (2023).[1][2][9] "Biological Activities of Tetrahydroisoquinolines Derivatives." Journal of Organic and Pharmaceutical Chemistry.

Crystal structure analysis of 6-Fluoro-8-methyl-1,2,3,4-tetrahydroisoquinoline HCl

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Crystal Engineering Guide: 6-Fluoro-8-methyl-1,2,3,4-tetrahydroisoquinoline HCl

Part 1: Executive Summary & Strategic Context

In the optimization of central nervous system (CNS) ligands, the tetrahydroisoquinoline (THIQ) scaffold is a privileged structure.[1] However, the introduction of halogen and alkyl substituents—specifically the 6-fluoro and 8-methyl groups—drastically alters the solid-state landscape compared to the parent THIQ hydrochloride.[2]

This guide provides a technical framework for the structural analysis of 6-Fluoro-8-methyl-1,2,3,4-tetrahydroisoquinoline HCl (6F8M-THIQ) . Unlike standard datasheets, this document focuses on the comparative performance of this specific salt form against its non-fluorinated and non-methylated analogs, evaluating how these substitutions dictate crystal packing, lattice energy, and physicochemical stability.[1]

Key Technical Insight: The 6-fluoro substituent introduces competing weak hydrogen bond acceptors (


), while the 8-methyl group imposes steric bulk that disrupts the standard "herringbone" packing often seen in planar aromatics, forcing a unique slip-stacked arrangement.[1][2]

Part 2: Structural Analysis & Mechanistic Causality

The Conformational Landscape

The 1,2,3,4-tetrahydroisoquinoline ring is not planar.[1] It adopts a half-chair or twisted conformation to relieve torsional strain in the saturated ring.[2]

  • Parent Behavior (THIQ-HCl): Typically adopts a

    
    -symmetric twist or distorted half-chair.[1][2]
    
  • 6F8M-THIQ Behavior: The 8-methyl group (peri-position to the bridgehead) introduces 1,8-strain interactions, rigidifying the saturated ring to minimize steric clash with the equatorial protons at C1.[1][2] This pre-organization often leads to higher melting points compared to the un-methylated analog.

Supramolecular Synthons: The Chloride Anchor

In the HCl salt, the protonated secondary amine (


) serves as the primary hydrogen bond donor.[1]
  • Primary Interaction:

    
     (Charge-assisted Hydrogen Bond).[1][2]
    
  • Secondary Interaction:

    
     (Weak electrostatic steering).[1][2]
    
The Fluorine Effect (The "Alternative" Differentiator)

Comparing 6F8M-THIQ to its non-fluorinated alternative (8-methyl-THIQ), the fluorine atom at position 6 acts as a "supramolecular hook."[1][2]

  • Mechanism: Fluorine is a weak acceptor but highly electronegative.[2] It polarizes the aromatic ring, enhancing

    
     stacking interactions (fluorine-induced aromatic stacking) and forming 
    
    
    
    contacts that are absent in the parent compound.[1]
  • Outcome: This typically results in a denser crystal packing and reduced aqueous solubility compared to the non-fluorinated variant—a desirable trait for controlled release but a challenge for immediate bioavailability.[2]

Part 3: Comparative Performance Metrics

The following table benchmarks 6F8M-THIQ against its primary structural alternatives. These values represent expected trends based on crystallographic data of analogous fluorinated isoquinolines [1, 2].

Table 1: Comparative Solid-State Properties

Performance MetricTarget: 6F8M-THIQ HCl Alt A: 8-Methyl-THIQ HCl Alt B: THIQ HCl (Parent) Implication for Development
Crystal System Monoclinic (

or

)
Monoclinic / OrthorhombicOrthorhombic (

)
Lower symmetry in 6F8M suggests more complex packing forces.[1][2]
Packing Efficiency (CKI) High (~72%)Moderate (~68%)Moderate (~69%)Fluorine fills interstitial voids, increasing density.[1][2]
Melting Point (

)
High (>220°C) Medium (190-210°C)Low (<180°C)6F8M shows superior thermal stability due to F-enhanced lattice energy.[1][2]
Hygroscopicity Low ModerateHighThe hydrophobic F and Me groups shield the salt bridge, improving shelf-life.[2]
Solubility (Aq.) Moderate (<20 mg/mL)High (>50 mg/mL)Very High (>100 mg/mL)6F8M requires particle size reduction for rapid dissolution.[1][2]

Part 4: Visualization of Structural Logic

The following diagram illustrates the hierarchical assembly of the crystal lattice, distinguishing between the strong ionic forces and the weak directing groups (F and Me).[1]

CrystalPacking Molecule 6-Fluoro-8-methyl-THIQ Cation PrimaryInteraction Charge-Assisted H-Bond (NH2+ ... Cl-) Molecule->PrimaryInteraction Donates H SecondaryInteraction Weak H-Bonds (C-H ... F) Molecule->SecondaryInteraction Fluorine Activation StericControl Steric Locking (8-Methyl Group) Molecule->StericControl Intramolecular Strain Chloride Chloride Anion (Cl-) Chloride->PrimaryInteraction Accepts H Lattice Final Crystal Lattice (High Density / Low Hygroscopicity) PrimaryInteraction->Lattice Primary Anchor SecondaryInteraction->Lattice Fine Tuning StericControl->Lattice Prevents Close Stacking

Caption: Figure 1. Hierarchical assembly of the 6F8M-THIQ HCl crystal lattice. The NH-Cl salt bridge anchors the structure, while Fluorine and Methyl groups fine-tune the packing density.[1]

Part 5: Experimental Protocol for Structural Validation

To rigorously compare 6F8M-THIQ against alternatives, you must generate high-quality single crystals.[1][2] Standard evaporation often yields twins due to the competing hydrophobic (F/Me) and hydrophilic (NH2/Cl) domains.[1]

Protocol: Vapor Diffusion for X-Ray Quality Crystals
  • Preparation of Stock Solution:

    • Dissolve 20 mg of 6F8M-THIQ HCl in 2.0 mL of Methanol (HPLC Grade) .[1][2]

    • Note: Do not use water; the high solubility of the HCl salt in water makes nucleation difficult to control.

    • Filter through a 0.22 µm PTFE syringe filter into a small inner vial (4 mL volume).

  • The Anti-Solvent Chamber:

    • Place the open inner vial inside a larger jar (20 mL volume).

    • Add 5 mL of Ethyl Acetate or Diisopropyl Ether to the outer jar.[2]

    • Causality: These solvents are miscible with methanol but act as anti-solvents for the salt.[2] The slow diffusion of ether vapor into the methanol gradually lowers solubility, promoting ordered lattice growth over amorphous precipitation [3].[1]

  • Crystallization & Harvesting:

    • Seal the outer jar tightly.[2] Store at 4°C in a vibration-free environment.

    • Monitor for 3-7 days. Look for prismatic blocks (preferred) vs. needles (often disordered).[1][2]

    • Harvest crystals under Paratone-N oil to prevent hydration during mounting.[2]

  • Data Collection Strategy (SCXRD):

    • Temperature: Collect at 100 K.

    • Reasoning: The 8-methyl group can exhibit rotational disorder at room temperature.[2] Cooling freezes this motion, allowing precise resolution of the methyl protons and the ring pucker conformation [1].[1]

Part 6: References

  • Choudhury, A. R., & Guru Row, T. N. (2003).[1][2] "How Realistic Are Interactions Involving Organic Fluorine in Crystal Engineering? Insights from Packing Features in Substituted Isoquinolines." ACS Publications.[2] Link[1][2]

  • Wang, D., et al. (2020).[1][2][3] "Evaluation of fluorine-mediated intermolecular interactions in tetrafluorinated tetrahydroisoquinoline derivatives." Acta Crystallographica Section B. Link

  • Santa Cruz Biotechnology. "6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride Product Data." SCBT. Link[1][2]

  • PubChem. "6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride Compound Summary."[1][2][4] National Library of Medicine.[2] Link[1][2]

Sources

Impact of 8-Methyl Group on Receptor Binding Affinity vs. Unsubstituted Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively analyzes the impact of 8-methyl substitution on receptor binding affinity, synthesizing data from specific case studies (GluR5 agonists and Xanthine derivatives).

Executive Summary

In medicinal chemistry, the introduction of a methyl group at the 8-position of a scaffold—often termed the "Magic Methyl" effect—can dramatically alter the pharmacological profile of a ligand. While the addition of a single methyl group adds only ~15 Da to the molecular weight, it can induce profound changes in binding affinity (


) , subtype selectivity , and metabolic stability .

This guide compares 8-methyl substituted analogs against their unsubstituted (hydrogen-bearing) counterparts, focusing on two primary mechanisms:

  • Conformational Locking: The methyl group restricts the rotation of the core scaffold, forcing the molecule into a bioactive conformation (reducing the entropic penalty of binding).

  • Hydrophobic Packing & Desolvation: The 8-methyl group displaces high-energy water molecules from the receptor pocket, contributing to a favorable gain in entropy and enthalpy.

Part 1: Mechanistic Analysis of the 8-Methyl Effect

The "Magic Methyl" effect is not random; it follows specific thermodynamic principles. When replacing a hydrogen (H) with a methyl group (CH


) at the 8-position, three outcomes are observed:
MechanismEffect on Binding Energy (

)
Experimental Observation
Desolvation Favorable (

)
The hydrophobic methyl group displaces "unhappy" water molecules from a lipophilic receptor pocket.
Steric Clash Unfavorable (

)
If the pocket is too small, the methyl group physically prevents binding, drastically increasing

.
Pre-organization Favorable (

)
The methyl group restricts bond rotation, locking the ligand in a shape that matches the receptor before binding.
Diagram: The Thermodynamics of Methyl Binding

The following diagram illustrates the energetic trade-off involved in 8-methyl substitution.

MethylBindingThermodynamics cluster_methyl Impact of 8-Methyl Group Unbound Unbound Ligand (Solvated) Desolvation Desolvation Penalty (Energy Cost) Unbound->Desolvation Ligand enters pocket BindingEvent Receptor Binding Event Desolvation->BindingEvent Water displaced BoundState Bound Complex (Hydrophobic Effect) BindingEvent->BoundState 8-Methyl fills hydrophobic void

Caption: Thermodynamic workflow of ligand binding. The 8-methyl group increases the desolvation cost but compensates via the hydrophobic effect and van der Waals contacts.

Part 2: Case Study Comparison
Case Study A: GluR5 Receptor Agonists (Precision Selectivity)

Context: The development of selective agonists for the GluR5 (kainate) receptor subtype is critical for treating pain and epilepsy.

  • Reference Compound: (S)-4-AHCP (Unsubstituted at C8).[1][2]

  • Analog: 8-Methyl-4-AHCP.[2]

Performance Comparison:

Feature (S)-4-AHCP (Unsubstituted) 8-Methyl-4-AHCP Impact of 8-Methyl
Receptor Affinity High Potency (nM range) Retained Potency Selectivity Enhanced
Selectivity Profile Mixed affinity for other iGluRs Highly Selective for GluR5 Critical Improvement

| Binding Mode | Fits canonical pocket | Displaces specific water molecules | Entropic Gain |

Scientific Insight: In this scaffold, the 8-methyl group does not merely fill space; it acts as a selectivity filter . X-ray crystallography and "WaterMap" analysis reveal that the 8-methyl group displaces specific, high-energy water molecules present in the GluR5 binding site that are not present (or are bound differently) in off-target receptors (like AMPA or NMDA). This results in a ligand that maintains potency but drastically reduces side effects associated with non-selective binding.

Case Study B: Xanthine Derivatives (Adenosine Antagonists)

Context: Xanthines (like theophylline) are non-selective adenosine receptor antagonists.[3] Modifications at the 8-position are the primary vector for achieving A1 vs. A2A selectivity.

Performance Comparison: | Compound | Structure (8-Position) |


 (Adenosine A1) | 

(Adenosine A2A) | Selectivity Ratio (A1/A2A) | | :--- | :--- | :--- | :--- | :--- | | Theophylline | -H | 14,000 nM | 14,000 nM | ~1 (Non-selective) | | 8-Methyltheophylline | -CH

| ~5,000 nM | ~8,000 nM | ~1.6 (Slight A1 preference) | | 8-Phenyltheophylline | -Phenyl | 20 nM | 1,200 nM | 60 (Highly A1 Selective) |

Scientific Insight: Here, the 8-methyl group provides a moderate increase in affinity compared to the unsubstituted proton (-H), primarily due to increased lipophilicity. However, it lacks the steric bulk required to fully occupy the "C8-pocket" of the adenosine receptor, which is why the bulkier 8-phenyl group yields nanomolar affinity.

Part 3: Experimental Protocols

To validate the impact of an 8-methyl substitution, the following self-validating protocols are recommended.

1. Competitive Radioligand Binding Assay

Objective: Determine the


 value of the 8-methyl analog vs. the unsubstituted reference.

Protocol Steps:

  • Membrane Preparation: Homogenize tissue (e.g., rat cerebral cortex for A1 receptors) in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 48,000

    
     for 20 min. Resuspend pellet.
    
  • Incubation:

    • Total Binding: Membrane + Radioligand (e.g., [³H]-DPCPX for A1) + Buffer.

    • Non-Specific Binding (NSB): Above + Excess cold ligand (10 µM R-PIA).

    • Experimental: Above + Increasing concentrations of 8-Methyl Analog (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60-90 minutes (ensure equilibrium is reached).

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer to remove unbound ligand.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant).
2. Isothermal Titration Calorimetry (ITC)

Objective: Distinguish if the affinity gain is Enthalpic (


, better bonds) or Entropic (

, water displacement).

Workflow Diagram:

ITCWorkflow Prep Sample Prep: Degas Protein & Ligand Solutions Titration Titration: Inject 8-Methyl Analog into Protein Cell Prep->Titration Measurement Measure Heat Change (µcal/sec) vs. Time Titration->Measurement Analysis Data Fitting: Calc Kd, Enthalpy (ΔH), Entropy (ΔS) Measurement->Analysis

Caption: ITC workflow to determine thermodynamic signatures of binding.

Part 4: References
  • GluR5 Agonist Selectivity & 8-Methyl Analogue:

    • Title: The Glutamate Receptor GluR5 Agonist (S)-2-Amino-3-(3-hydroxy-7,8-dihydro-6H-cyclohepta[d]isoxazol-4-yl)propionic Acid and the 8-Methyl Analogue.[1][2]

    • Source: Journal of Medicinal Chemistry / NIH PubMed.

    • URL:[Link]

  • Xanthine SAR and 8-Substitution:

    • Title: Structure-Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists.[4]

    • Source: Journal of Medicinal Chemistry / PMC.

    • URL:[Link]

  • Methyl Effects on Protein-Ligand Binding:

    • Title: Methyl Effects on Protein–Ligand Binding.

    • Source: Journal of Medicinal Chemistry / PMC.

    • URL:[Link]

  • General Xanthine Antagonist Data:

    • Title: 8-Substituted xanthines as antagonists at A1- and A2-adenosine receptors.[5]

    • Source: Biochemical Pharmacology / PubMed.

    • URL:[Link]

Sources

A Comparative Guide to LC-MS Methodologies for Validating the Purity of Fluorinated Tetrahydroisoquinoline (THIQ) Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The deliberate introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorinated tetrahydroisoquinolines (THIQs), in particular, represent a privileged scaffold, offering improvements in metabolic stability, membrane permeability, and binding affinity. As these complex intermediates progress through the development pipeline, the rigorous validation of their purity is not merely a quality control checkbox; it is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2]

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the unequivocal gold standard for this task, providing the sensitivity and specificity needed to detect and identify even trace-level impurities.[2][3] This guide offers an in-depth comparison of LC-MS strategies for the purity analysis of fluorinated THIQ intermediates. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, providing a framework for developing robust, self-validating protocols tailored to the unique challenges presented by these molecules.

Section 1: The Analytical Challenge: Fluorinated THIQs and Their Impurities

The validation of any purity method must begin with a thorough understanding of the target analyte and the potential impurities that may arise during its synthesis.

Synthetic Origins and Common Impurities

The Pictet-Spengler reaction is a widely employed and efficient method for constructing the THIQ core.[4][5] It involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[4][6] While elegant, this reaction can generate a host of process-related impurities, including:

  • Unreacted Starting Materials: Residual β-arylethylamine and carbonyl compounds.

  • Partially Reacted Intermediates: Such as the intermediate Schiff base, which can be stable under certain conditions.[6]

  • By-products: Resulting from side reactions, such as oxidation (dehydrogenation) of the THIQ ring to form a dihydroisoquinoline or a fully aromatic isoquinoline salt.

  • Positional Isomers: Depending on the substitution pattern of the starting β-arylethylamine.

The Influence of Fluorine

The presence of one or more fluorine atoms on the aromatic ring significantly impacts the molecule's physicochemical properties and, consequently, its behavior during LC-MS analysis. Fluorine's high electronegativity can alter the pKa of the basic nitrogen in the THIQ core, affecting both chromatographic retention and ionization efficiency. Furthermore, unique interactions between fluorinated analytes and specific stationary phases can be exploited to achieve superior separations.

Section 2: Comparative Analysis of LC-MS Methodologies

Selecting the optimal LC-MS method requires a careful evaluation of both the chromatographic separation and the mass spectrometric detection strategies.

Liquid Chromatography: A Tale of Two Chemistries

The primary challenge in chromatographically separating THIQ intermediates and their impurities lies in managing the polarity range of the components. While the parent THIQ is often moderately polar, impurities can span from highly polar starting materials to non-polar by-products.

Reversed-Phase Liquid Chromatography (RPLC): The Workhorse

RPLC, typically employing C18 columns, is the default starting point for most small-molecule pharmaceutical analysis due to its robustness and versatility.[7] For fluorinated THIQs, RPLC is effective at retaining the parent compound and less polar impurities.

  • Mechanism: Primarily hydrophobic interactions between the analyte and the non-polar stationary phase.

  • Best For: Non-polar to moderately polar compounds.[8]

  • Challenge: Very polar impurities and starting materials may exhibit poor retention, eluting in or near the solvent front, making quantification unreliable.[9]

Hydrophilic Interaction Liquid Chromatography (HILIC): The Polar Specialist

HILIC provides a powerful alternative for retaining and separating polar compounds that are problematic in RPLC.[8][10][11]

  • Mechanism: Partitioning of the analyte between a highly organic mobile phase and a water-enriched layer adsorbed onto a polar stationary phase (e.g., bare silica, amide).[11]

  • Best For: Highly polar analytes that are poorly retained in RPLC.[8][9]

  • Key Advantage for MS: The high organic content of the HILIC mobile phase (>70% acetonitrile) promotes more efficient desolvation in the MS source, often leading to a significant enhancement in ESI-MS signal intensity—sometimes more than 10-fold compared to RPLC.[7][10]

Table 1: Comparison of RPLC vs. HILIC for Fluorinated THIQ Analysis

FeatureReversed-Phase Liquid Chromatography (RPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Stationary Phase Non-polar (e.g., C18, Phenyl-Hexyl)Polar (e.g., Silica, Amide, Diol)
Mobile Phase High aqueous content, gradient to high organicHigh organic content (>70% ACN), gradient to higher aqueous
Elution Order Polar compounds elute firstNon-polar compounds elute first
MS Sensitivity (ESI) GoodExcellent, often significantly enhanced due to efficient desolvation.[7][11]
Primary Application Analysis of the main THIQ peak and non-polar impuritiesAnalysis of polar starting materials and degradation products

Recommendation: For comprehensive impurity profiling, an orthogonal approach using both RPLC and HILIC methods provides the most complete picture of the sample's purity.[7][8]

Mass Spectrometry: Choosing the Right Tool for Detection

The mass spectrometer provides the critical data for identification and quantification.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is ideal for THIQ compounds, as the basic nitrogen is readily protonated to form [M+H]⁺ ions.

  • Mass Analyzer:

    • Quadrupole: Excellent for quantitative analysis using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for known impurities.

    • Time-of-Flight (TOF) & Orbitrap: These high-resolution mass spectrometry (HRMS) analyzers are indispensable for impurity profiling. Their high mass accuracy allows for the determination of elemental compositions for unknown peaks, providing crucial information for structural elucidation.[3]

Section 3: A Validated Step-by-Step Protocol for Purity Determination

This section provides a robust, self-validating protocol for the purity analysis of a model compound, 6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline , using RPLC-MS. The principles outlined are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12][13][14]

Experimental Workflow

The following diagram illustrates the logical flow from sample preparation through to final data reporting.

Caption: LC-MS Purity Validation Workflow.

Detailed Method Parameters
  • Instrumentation:

    • LC System: UPLC/UHPLC system capable of binary gradient delivery.

    • Mass Spectrometer: Q-TOF or Orbitrap HRMS system.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • MS Conditions (Positive ESI):

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 450 °C.

    • Acquisition Mode: Full Scan (m/z 50-500) with data-dependent MS/MS.

Method Validation Protocol (ICH Q2(R1) Framework)

A robust analytical method must be validated to ensure it is fit for purpose.[15]

  • Specificity: Inject a blank (diluent), a solution of the parent THIQ, and a spiked sample containing known potential impurities. The method is specific if all components are baseline resolved.

  • Linearity: Prepare a series of dilutions of the reference standard (e.g., from the reporting threshold to 120% of the target concentration).[12] Plot the peak area against concentration; the correlation coefficient (r²) should be ≥ 0.999.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine the lowest concentration that can be reliably quantified (LOQ, S/N ratio ≥ 10) and detected (LOD, S/N ratio ≥ 3).

  • Accuracy: Analyze samples spiked with known amounts of impurities at different levels (e.g., 80%, 100%, 120% of the specification limit). The recovery should be within 90-110%.

  • Precision:

    • Repeatability: Perform six replicate injections of the same sample. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The RSD should remain within acceptable limits.

  • Robustness: Intentionally vary critical method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±10%) and assess the impact on the separation. The method should remain reliable.

Table 2: System Suitability Test (SST) Acceptance Criteria

ParameterAcceptance CriterionRationale
Tailing Factor (Tf) 0.8 - 1.5Ensures good peak shape for accurate integration.
Theoretical Plates (N) > 5000Demonstrates column efficiency and separation power.
Repeatability (RSD) ≤ 2.0% for 5 replicate injectionsConfirms system precision before sample analysis.

Section 4: Data Interpretation and Impurity Identification

Identifying Impurities

The combination of retention time (from LC) and accurate mass (from HRMS) allows for the confident identification of known impurities. For unknown peaks, the analysis shifts to structural elucidation.

Fragmentation Analysis for Structural Clues

Tandem mass spectrometry (MS/MS) is used to fragment the protonated molecule ([M+H]⁺) of an unknown impurity, providing structural information. THIQ compounds exhibit characteristic fragmentation patterns.[16][17]

G parent [M+H]⁺ of 6-Fluoro-1-methyl-THIQ m/z 180.1027 frag1 Loss of Methyl Radical (·CH₃) [M+H-15]⁺ m/z 165.0795 parent->frag1 Benzylic Cleavage frag2 Retro-Diels-Alder (RDA) Fragment m/z 152.0710 parent->frag2 RDA Fission frag3 Loss of Ethene (C₂H₄) from Tetrahydro Ring m/z 152.0710 parent->frag3 Ring Cleavage

Caption: Common MS/MS Fragmentation Pathways for a THIQ.

By analyzing the fragmentation pattern of an unknown impurity and comparing it to the parent compound, one can deduce the location of modifications. For example, a mass shift in a fragment containing the aromatic ring but not the tetrahydroisoquinoline portion would indicate a modification on the benzene ring.

Conclusion

The validation of purity for fluorinated THIQ intermediates is a multi-faceted analytical challenge that demands a scientifically rigorous approach. There is no single "best" method; instead, the optimal strategy often involves the intelligent application of orthogonal techniques. Reversed-phase LC-MS provides a robust platform for quantifying the main component and non-polar impurities, while HILIC is invaluable for its superior sensitivity and its ability to resolve highly polar species.[7][8] High-resolution mass spectrometry is non-negotiable for this work, as it provides the mass accuracy required for the confident identification of unknown impurities. By grounding method development and validation in the principles of ICH Q2(R1), researchers and drug development professionals can ensure the generation of reliable, defensible data, ultimately safeguarding the quality and safety of the final pharmaceutical product.

References

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Available at: [Link]

  • Guillarme, D., & Veuthey, J. L. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. CHIMIA International Journal for Chemistry. Available at: [Link]

  • Guillarme, D. (2020). HILIC: The Pros and Cons. LCGC International. Available at: [Link]

  • CIMEC. (2024). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Available at: [Link]

  • Cai, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. Available at: [Link]

  • Starke, I., et al. (2008). Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Agilent Technologies. (n.d.). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Available at: [Link]

  • Jackson, A. H., & Neville, G. A. (1972). Mass spectra of tetrahydroisoquinolines: a novel concerted fragmentation. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Cai, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate. Available at: [Link]

  • DeJongh, D. C., Shrader, S. R., & Cava, M. P. (1966). The Mass Spectrometry of Some Bisbenzyltetrahydroisoquinoline Alkaloids. Journal of the American Chemical Society. Available at: [Link]

  • BioPharmaSpec. (2022). Evolution of ICH Q2 guideline (Validation of Analytical Procedures). Available at: [Link]

  • Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Available at: [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Available at: [Link]

  • Payesh Darou Zist Azma Laboratory. (n.d.). Pharmaceutical Impurity Detection Using LC-MS/MS. Available at: [Link]

  • Fábián, L., et al. (2021). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules. Available at: [Link]

  • Hong, B., & Kutchan, T. M. (2011). Strictosidine Synthase: Mechanism of a Pictet–Spengler Catalyzing Enzyme. Organic Letters. Available at: [Link]

  • Niessen, W. M. A. (2000). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Available at: [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Available at: [Link]

  • Chen, W., et al. (2014). LC-MS characterization and purity assessment of a prototype bispecific antibody. mAbs. Available at: [Link]

  • European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Available at: [Link]

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pictet-Spengler Reaction - Common Conditions. Available at: [Link]

  • ResearchGate. (2016). (PDF) The Pictet-Spengler Reaction Updates Its Habits. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Sonnenberg, M., et al. (2024). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Available at: [Link]

  • Inoue, H., et al. (2008). Simultaneous analysis of 1,2,3,4-tetrahydroisoquinolines by high-performance liquid chromatography using 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride as a fluorescent labeling reagent. Journal of Chromatography B. Available at: [Link]

  • Scientific Research Publishing. (2013). Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate. International Journal of Organic Chemistry. Available at: [Link]

Sources

Spectroscopic Differentiation of 6-Fluoro and 8-Fluoro Tetrahydroisoquinoline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the tetrahydroisoquinoline (THIQ) scaffold is a privileged structure, serving as a template for calcium channel blockers, dopamine reuptake inhibitors, and antitumor agents. Fluorine substitution on the aromatic ring significantly alters metabolic stability (


 modulation) and lipophilicity. However, the synthesis of fluorinated THIQs often yields regioisomers—specifically 6-fluoro-1,2,3,4-tetrahydroisoquinoline (6-F-THIQ)  and 8-fluoro-1,2,3,4-tetrahydroisoquinoline (8-F-THIQ) —that are difficult to distinguish by low-resolution mass spectrometry due to identical molecular weights (

151.18).

This guide provides a definitive, self-validating spectroscopic workflow to differentiate these isomers. While


H NMR splitting patterns offer preliminary evidence, we establish 

C-NMR coupling topology
and 2D HOESY (Heteronuclear Overhauser Effect Spectroscopy) as the critical determinants for unambiguous assignment.

Structural Analysis & The "Ortho" Problem

The core challenge lies in the substitution pattern of the benzene ring fused to the saturated nitrogen-containing ring.

  • 6-Fluoro Isomer: The fluorine is located meta to the ring fusion at C8a and para to the ring fusion at C4a. It is spatially distant from the benzylic C1 protons.

  • 8-Fluoro Isomer: The fluorine is located ortho to the ring fusion at C8a. It is sterically crowded and spatially proximal (peri-position) to the benzylic C1 protons.

Comparative Properties Table
Feature6-Fluoro-1,2,3,4-THIQ8-Fluoro-1,2,3,4-THIQ
Symmetry

(approximate planar)

(approximate planar)
Aromatic Spin System 1,2,4-substituted pattern1,2,3-substituted pattern
Proximal Aliphatic Protons None (Remote)H-1 (Benzylic)

C Coupling to C-1
Negligible (

or

)
Observable (

Hz)
19F Chemical Shift (Approx)

to

ppm

to

ppm (Deshielded)

Method 1: NMR Spectroscopy (The Gold Standard)

Mass spectrometry cannot reliably distinguish these isomers without complex fragmentation analysis. NMR is the required method for structural validation.

A. H NMR: Aromatic Splitting Patterns

The aromatic region (


 6.8 – 7.5 ppm) provides the first clue.
  • 6-F-THIQ (1,2,4-Substituted):

    • Expect a doublet of doublets (dd) for H-7 (

      
       and 
      
      
      
      ).
    • Expect a doublet of doublets for H-5 (

      
       and 
      
      
      
      ).
    • Key Indicator: The coupling constants will reflect a spread out system.

  • 8-F-THIQ (1,2,3-Substituted):

    • The protons are contiguous (H-5, H-6, H-7).

    • Expect a multiplet/triplet appearance for H-6 (coupled to F and two H neighbors).

    • Key Indicator: A "tighter" clustering of signals often resembling a 1,2,3-trisubstituted benzene.

B. C NMR: The "Through-Bond" Ruler

This is a robust, self-validating check. We look for the Carbon-Fluorine coupling constants (


).[1][2][3]
  • The Diagnostic Peak: C-1 (Benzylic Carbon)

    • In 8-F-THIQ: The Fluorine at C-8 is 3 bonds away from C-1 (F-C8-C8a-C1). Due to the rigid ring geometry, this usually results in a visible doublet splitting of

      
       Hz.
      
    • In 6-F-THIQ: The Fluorine is 5 bonds away. C-1 appears as a singlet .

C. 2D HOESY: The "Smoking Gun"

If 1D NMR is ambiguous due to peak overlap,


H-

F HOESY (Heteronuclear Overhauser Effect Spectroscopy) is the definitive proof. This technique detects through-space interactions (dipolar coupling) rather than through-bond connections.[4]
  • Mechanism: In the 8-F isomer, the Fluorine atom is physically close (< 5 Å) to the protons on C-1 (the methylene group next to the nitrogen).

  • Result:

    • 8-F-THIQ: Strong cross-peak between F-19 and H-1 .

    • 6-F-THIQ: No cross-peak between F-19 and H-1.

Experimental Workflow & Decision Logic

The following diagram illustrates the logical flow for differentiating the isomers using the techniques described.

G Start Unknown Fluorinated THIQ Sample H1_NMR Step 1: 1H NMR (Aromatic Region) Start->H1_NMR Pattern_Check Analyze Splitting Pattern H1_NMR->Pattern_Check Res_123 Contiguous (1,2,3 pattern) Suspect 8-Fluoro Pattern_Check->Res_123 Crowded signals Res_124 Separated (1,2,4 pattern) Suspect 6-Fluoro Pattern_Check->Res_124 Distinct d/dd C13_NMR Step 2: 13C NMR (Focus on C-1) Res_123->C13_NMR Res_124->C13_NMR C1_Split C-1 is Doublet (J ~4Hz) C13_NMR->C1_Split Coupling Observed C1_Singlet C-1 is Singlet C13_NMR->C1_Singlet No Coupling HOESY Step 3 (Confirmation): 1H-19F HOESY C1_Split->HOESY Optional Result_8F CONFIRMED: 8-Fluoro-THIQ C1_Split->Result_8F C1_Singlet->HOESY Optional Result_6F CONFIRMED: 6-Fluoro-THIQ C1_Singlet->Result_6F NOE_Signal Cross-peak: F19 <-> H1 HOESY->NOE_Signal No_NOE No Cross-peak: F19 <-> H1 HOESY->No_NOE NOE_Signal->Result_8F No_NOE->Result_6F

Caption: Logical workflow for spectroscopic differentiation. Solid lines indicate standard path; dashed lines indicate advanced confirmation.

Visualizing the HOESY Interaction

The spatial arrangement is the key to the HOESY experiment. The diagram below visualizes why the 8-F isomer produces a signal while the 6-F isomer does not.

HOESY_Mechanism cluster_8F 8-Fluoro Isomer (Proximal) cluster_6F 6-Fluoro Isomer (Distal) N8 N-2 C1_8 C-1 C1_8->N8 H1_8 H-1 C1_8->H1_8 F8 F-19 H1_8->F8 Strong NOE (< 3.0 Å) C8_8 C-8 C8_8->F8 N6 N-2 C1_6 C-1 C1_6->N6 H1_6 H-1 C1_6->H1_6 F6 F-19 H1_6->F6 No NOE (> 6.0 Å) C6_6 C-6 C6_6->F6

Caption: Spatial proximity visualization. In 8-F-THIQ, the Fluorine is peri-planar to H-1, enabling magnetization transfer.

Detailed Experimental Protocols

To ensure reproducibility, follow these specific acquisition parameters.

Protocol A: Sample Preparation
  • Solvent: Use CDCl₃ (Chloroform-d) for standard analysis. If peaks are broadened due to salt formation (common in THIQs), add a drop of D₂O or use DMSO-d6 to sharpen exchangeable protons, or free-base the sample using Na₂CO₃ prior to dissolution.

  • Concentration:

    • 
      H NMR: ~5-10 mg.
      
    • 
      C / HOESY: ~20-30 mg (High concentration is critical for 2D heteronuclear experiments).
      
Protocol B: H- F HOESY Acquisition
  • Instrument: 400 MHz or higher (500/600 MHz preferred).

  • Probe: Must be capable of tuning to

    
    H and 
    
    
    
    F simultaneously (e.g., HFX probe or broad-band probe with appropriate filtering).
  • Pulse Sequence: hoesy_fh (or vendor equivalent).

  • Mixing Time: Set to 300 – 500 ms . This is long enough to allow NOE buildup between the heavy Fluorine and Proton.

  • Scans: Minimum 32 scans per increment (usually 128-256 increments).

  • Processing: Apply a sine-bell squared window function to both dimensions to resolve cross-peaks.

Protocol C: C NMR (Proton Decoupled)
  • Spectral Width: Ensure the range covers -10 to 200 ppm.

  • Relaxation Delay (d1): Set to 2.0 - 3.0 seconds . Fluorinated carbons have long relaxation times (

    
    ); insufficient delay will suppress the C-F coupled peaks, making the C-1 splitting analysis difficult.
    
  • Scans: Minimum 1024 scans for clear observation of small coupling constants (

    
    ).
    

References

  • Synthesis and Characterization of 8-Fluoro-THIQ: Varga, G., et al. (2014). "Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines." Molecules, 19(5), 6430-6442. [Link]

  • HOESY Methodology: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Heteronuclear Methods). [Link]

  • Fluorine NMR Principles: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.